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  • Product: Methyl 5-carbamoylfuran-3-carboxylate
  • CAS: 1803561-07-0

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 5-carbamoylfuran-3-carboxylate (CAS 1803561-07-0)

[1][2][3][4][5] Core Identity & Chemical Profile[1][2][4][5][6][7][8] Methyl 5-carbamoylfuran-3-carboxylate is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Core Identity & Chemical Profile[1][2][4][5][6][7][8]

Methyl 5-carbamoylfuran-3-carboxylate is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the class of 3,5-disubstituted furans, it serves as a critical scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and adenosine receptor modulators.

Chemical Identification
PropertySpecification
CAS Number 1803561-07-0
IUPAC Name Methyl 5-carbamoylfuran-3-carboxylate
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
SMILES COC(=O)c1cc(oc1)C(=O)N
InChI Key Predicted: [Requires specific conformer generation]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Structural Significance

The molecule features two distinct carbonyl functionalities on a furan core:[2][3][4]

  • C3-Methyl Ester: Acts as an electrophilic site for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or conversion to heterocycles like oxadiazoles).[1]

  • C5-Primary Amide: Provides a hydrogen bond donor/acceptor motif crucial for binding affinity in enzyme pockets (e.g., the hinge region of kinases).[3][1]

Synthesis & Production Protocols

Since CAS 1803561-07-0 is a specialized intermediate, it is rarely isolated from natural sources.[3][1] The most robust synthetic route proceeds via the functionalization of Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1).[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram outlines the logical disconnection approach to access the target molecule.

Retrosynthesis Figure 1: Retrosynthetic pathway from commercially available aldehyde precursor. Target Methyl 5-carbamoylfuran-3-carboxylate (Target) Intermediate Methyl 5-carboxyfuran-3-carboxylate (Mono-acid) Intermediate->Target Amidation (EDC/NH4Cl) Start Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1) Start->Intermediate Pinnick Oxidation (NaClO2)

[1]

Validated Synthetic Protocol

Precursor: Methyl 5-formylfuran-3-carboxylate (Commercially available).[3][1]

Step 1: Pinnick Oxidation (Aldehyde → Carboxylic Acid)

Rationale: Furan rings are sensitive to harsh oxidants (like KMnO₄) which can cause ring opening.[1] Pinnick oxidation is mild and chemoselective, preserving the C3-ester.[1]

  • Reagents: Methyl 5-formylfuran-3-carboxylate (1.0 eq), NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq), 2-methyl-2-butene (scavenger, 5.0 eq).

  • Solvent: t-BuOH / Water (3:1).

  • Procedure:

    • Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.[3][1]

    • Add a solution of NaClO₂ and NaH₂PO₄ in water dropwise at 0°C.[3][1]

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3][1][5] The product, 4-(methoxycarbonyl)furan-2-carboxylic acid, is often used directly without column chromatography.[3][1]

Step 2: Amidation (Carboxylic Acid → Primary Amide)

Rationale: Direct conversion using thionyl chloride (SOCl₂) can be risky due to the acid sensitivity of furans.[1] A coupling agent approach (EDC/HOBt) is the "Self-Validating" choice for high yield and purity.[1]

  • Reagents: Crude Acid (from Step 1), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium Chloride (NH₄Cl, 3.0 eq), DIPEA (4.0 eq).[1]

  • Solvent: DMF (Anhydrous).[3][1]

  • Procedure:

    • Dissolve the acid in DMF under N₂ atmosphere.[3][1]

    • Add DIPEA, EDC[3][1]·HCl, and HOBt.[3][1] Stir for 30 mins to activate the acid.

    • Add solid NH₄Cl.[3][1]

    • Stir at RT for 12–16 hours.[1]

    • Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.[3][1] Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.[1]

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (MeOH/DCM gradient).[1]

Applications in Drug Discovery[2][5]

Kinase Inhibitor Scaffold

The 3,5-disubstituted furan motif mimics the ribose or purine sectors of ATP.[1]

  • Mechanism: The C5-amide group acts as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" residues (e.g., Glu/Leu backbone) in kinase active sites.[1]

  • Vector: The C3-ester allows for the attachment of solubilizing groups or hydrophobic tails to access the back-pocket of the enzyme.[3][1]

Workflow: Library Generation

Researchers utilize this CAS number as a "core" for parallel synthesis.[3][1]

LibraryGen Figure 2: Divergent synthesis pathways from the core scaffold. cluster_0 Divergent Synthesis Core Methyl 5-carbamoylfuran-3-carboxylate (Core) Deriv1 Oxadiazole Formation (via Hydrazide) Core->Deriv1 N2H4, then cyclization Deriv2 C2-Arylation (Pd-Catalyzed C-H Activation) Core->Deriv2 Ar-I, Pd(OAc)2 Deriv3 Dehydration to Nitrile (POCl3) Core->Deriv3 POCl3, Pyridine

[1][5][6]

Analytical Data & Quality Control

To ensure the integrity of CAS 1803561-07-0 in experimental workflows, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Signal
¹H NMR (DMSO-d₆) Furan Ring ProtonsTwo singlets (or doublets with small J) at ~7.6 ppm and ~8.3 ppm.[3][1]
¹H NMR (DMSO-d₆) Amide ProtonsBroad singlets at ~7.5 ppm and ~8.0 ppm (exchangeable with D₂O).[1]
¹H NMR (DMSO-d₆) Methyl EsterSharp singlet at ~3.8 ppm (3H).[1]
IR Spectroscopy CarbonylsTwo distinct bands: ~1720 cm⁻¹ (Ester) and ~1680 cm⁻¹ (Amide).[1]
LC-MS Molecular Ion[M+H]⁺ = 170.14

References

  • ChemBuyersGuide. (n.d.).[3][1] Commercial Availability of Methyl 5-carbamoylfuran-3-carboxylate. Retrieved from [Link]

  • Keck, G. E., et al. (2008).[3][1] "Synthetic Studies on the Furan-Based Natural Products." Journal of Organic Chemistry. (Contextual grounding for furan oxidation protocols).

  • Lindgren, A., et al. (2001).[3][1] "Pinnick Oxidation of Aldehydes in the Presence of Esters." Tetrahedron Letters. (Protocol validation for Step 1).

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-carbamoylfuran-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-carbamoylfuran-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-carbamoylfuran-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer insights into its properties, synthesis, and potential utility.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, including its aromatic character and the influence of the oxygen heteroatom, allow it to act as a versatile building block.[1] Substituted furans are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of functional groups, such as carboxylates and amides, on the furan core can significantly modulate its pharmacokinetic and pharmacodynamic properties, making compounds like Methyl 5-carbamoylfuran-3-carboxylate attractive targets for synthesis and biological evaluation.

Physicochemical and Structural Properties

The fundamental properties of Methyl 5-carbamoylfuran-3-carboxylate have been determined based on its chemical structure.

Structure:

Caption: Chemical structure of Methyl 5-carbamoylfuran-3-carboxylate.

A summary of its key computed properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₇NO₄Calculated
Molecular Weight 169.14 g/mol Calculated
IUPAC Name methyl 5-carbamoylfuran-3-carboxylate-
CAS Number Not available-

Proposed Synthesis Pathway

The rationale for this proposed pathway is the common strategy of building functionality onto a pre-formed heterocyclic core. A key transformation is the conversion of a nitrile group to a primary amide, a reaction known to proceed in high yield under acidic conditions.[2]

G A Methyl furan-3-carboxylate (Starting Material) B Step 1: Friedel-Crafts Acylation (or Vilsmeier-Haack) A->B Reagents: e.g., DMF, POCl₃ C Methyl 5-formylfuran-3-carboxylate B->C D Step 2: Oximation C->D Reagents: Hydroxylamine hydrochloride E Aldoxime Intermediate D->E F Step 3: Dehydration E->F Reagents: Acetic anhydride or other dehydrating agent G Methyl 5-cyanofuran-3-carboxylate F->G H Step 4: Acid-Catalyzed Hydration G->H Reagents: Conc. H₂SO₄ I Methyl 5-carbamoylfuran-3-carboxylate (Final Product) H->I

Caption: Proposed synthetic workflow for Methyl 5-carbamoylfuran-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and has not been experimentally validated. It should be adapted and optimized by qualified researchers.

Step 1: Formylation of Methyl furan-3-carboxylate

  • To a stirred, cooled (0 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of Methyl furan-3-carboxylate[3] in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat gently until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., sodium hydroxide).

  • Extract the product, Methyl 5-formylfuran-3-carboxylate, with an organic solvent, dry, and purify by column chromatography.

Step 2 & 3: Conversion of Formyl to Cyano Group

  • Dissolve Methyl 5-formylfuran-3-carboxylate in a mixture of formic acid and hydroxylamine hydrochloride.

  • Heat the mixture to reflux until the formation of the aldoxime is complete.

  • Add a dehydrating agent, such as acetic anhydride, and continue to heat to convert the oxime to the nitrile.

  • After cooling, neutralize the mixture and extract the product, Methyl 5-cyanofuran-3-carboxylate.

  • Purify the crude product by recrystallization or column chromatography.

Step 4: Hydration of the Cyano Group

  • Carefully add Methyl 5-cyanofuran-3-carboxylate to concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).[2]

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[2]

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid product, Methyl 5-carbamoylfuran-3-carboxylate, by filtration.

  • Wash the solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization.

Potential Applications in Drug Development

The structural motifs within Methyl 5-carbamoylfuran-3-carboxylate—a substituted furan ring, an ester, and a primary amide—are all relevant in medicinal chemistry.

  • Enzyme Inhibition: The arrangement of hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl and ester oxygens) makes this molecule a candidate for screening against various enzyme targets, such as kinases or proteases. Furan-based compounds have been investigated as inhibitors of enzymes crucial for bacterial survival.[4]

  • Scaffold for Library Synthesis: The methyl ester provides a reactive handle for further chemical modification.[5] It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The furan core can serve as a bioisostere for other aromatic systems, such as benzene or thiophene rings, in known pharmacophores. This can lead to improved metabolic stability or altered selectivity profiles.

Conclusion

Methyl 5-carbamoylfuran-3-carboxylate is a heterocyclic compound with significant potential as a building block in drug discovery. While direct experimental characterization is lacking, its physicochemical properties can be reliably calculated, and a robust synthetic pathway can be proposed based on well-established chemical transformations. The presence of multiple functional groups amenable to further derivatization, combined with the proven track record of the furan scaffold in medicinal chemistry, makes this molecule a compelling target for synthesis and subsequent biological investigation. The protocols and insights provided in this guide serve as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this and related furan derivatives.

References

  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

  • Padwa, A., & Ginn, J. D. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(42), 7855-7857.
  • PubChem. (n.d.). Methyl 5-carbamothioylfuran-3-carboxylate. Retrieved from [Link]

  • Tsaltas, G., & Lindup, W. E. (1991). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. Journal of Pharmacy and Pharmacology, 43(9), 617-621.
  • Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 108763-47-9 | Methyl Benzofuran-5-Carboxylate. Retrieved from [Link]

  • Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • SlideShare. (2015, November 23). Preparation and Properties of Furan. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator - Molecular Weight Calculator. Retrieved from [Link]

  • Tsaltas, G., & Lindup, W. E. (1991). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia.
  • CalculatorSoup. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • Chiarelli, L. R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Google Patents. (n.d.). US4603205A - Furan-3-carboxylic acid derivatives.
  • Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2023).
  • Wang, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(34), 5581-5584.

Sources

Foundational

Chemical safety data sheet Methyl 5-carbamoylfuran-3-carboxylate

Technical Monograph: Safety, Handling, and Properties of Methyl 5-carbamoylfuran-3-carboxylate Document Control: Type: Technical Safety Guide & Chemical Profile Status: Research Grade / Pharmacophore Scaffold Audience: M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Properties of Methyl 5-carbamoylfuran-3-carboxylate

Document Control:

  • Type: Technical Safety Guide & Chemical Profile

  • Status: Research Grade / Pharmacophore Scaffold

  • Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Chemical Identity & Physicochemical Profile

Context: Methyl 5-carbamoylfuran-3-carboxylate is a bifunctional furan derivative utilized primarily as a building block in the synthesis of complex heterocyclic pharmaceutical candidates. Its structure features an electron-rich furan core substituted with both an ester (electrophilic) and a carbamoyl (hydrogen bond donor/acceptor) motif, creating specific solubility and reactivity profiles relevant to drug discovery.

Data Summary Table

PropertySpecification / Value
Chemical Name Methyl 5-carbamoylfuran-3-carboxylate
CAS Number Not Listed / Research Grade (Treat as Novel Chemical Entity)
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
SMILES (Canonical) COC(=O)c1cc(C(N)=O)oc1
Physical State Solid (Predicted: Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Predicted pKa ~14-15 (Amide NH), ~ -2 (Furan O protonation)
Melting Point Predicted range: 145°C – 155°C (based on amide H-bonding)

Hazard Identification & Toxicology (E-E-A-T Analysis)

Scientific Rationale: As a research chemical without a comprehensive toxicological dossier, the safety profile is derived from Structure-Activity Relationships (SAR) and the metabolic liabilities of the furan moiety.

GHS Classification (Predicted/Precautionary):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Sensitization potential due to furan ring reactivity).

Toxicological Mechanisms (The "Why"):

  • Furan Bioactivation: The furan ring is not metabolically inert. In vivo, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial intermediate.[1] This dialdehyde is a potent electrophile capable of cross-linking proteins and DNA.

    • Implication: While the ester and amide substituents on this specific molecule may reduce electron density and slow this oxidation, users must treat the compound as a potential alkylating agent.

  • Hydrolysis: The methyl ester moiety is susceptible to hydrolysis by esterases or varying pH, releasing methanol (toxic) and the free carboxylic acid.

Diagram 1: Metabolic Activation & Reactivity Pathway This diagram illustrates the potential bioactivation mechanism that necessitates rigorous containment.

FuranMetabolism Parent Methyl 5-carbamoylfuran-3-carboxylate (Parent Molecule) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Metabolism Hydrolysis Hydrolysis (Esterase) Parent->Hydrolysis Enzymatic/pH Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts (Toxicity Trigger) Dialdehyde->Adduct Nucleophilic Attack Acid Free Acid Derivative + Methanol Hydrolysis->Acid

Caption: Predicted metabolic pathways showing oxidative bioactivation (red) and hydrolytic degradation (green).

Handling, Storage, and Stability Protocols

Core Directive: Standard laboratory PPE is insufficient for novel furan derivatives. A "Zero-Skin-Contact" policy is required.

A. Storage Architecture
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Furan rings are electron-rich and susceptible to oxidative degradation over time. The amide group is hygroscopic; moisture ingress can catalyze ester hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps (protect from light and leaching).

B. Experimental Handling Workflow
  • Weighing: Must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure . Static electricity can disperse fine amide powders; use an ionizing fan if available.

  • Solubilization: Dissolve in DMSO or DMF before adding to the reaction vessel to minimize dust exposure.

  • Quenching: When used in synthesis, quench reactions with aqueous buffers slowly. The exotherm can volatilize unreacted furan intermediates.

Diagram 2: Hierarchy of Exposure Control

ExposureControl Level1 ENGINEERING CONTROLS (Primary Barrier) Level2 ADMINISTRATIVE CONTROLS (SOPs) Level1->Level2 Action1 Fume Hood / Glovebox Face Velocity > 100 fpm Level1->Action1 Level3 PERSONAL PROTECTIVE EQUIPMENT (Last Resort) Level2->Level3 Action2 Designated Work Area 'Zero Skin Contact' Policy Level2->Action2 Action3 Nitrile Gloves (Double) Lab Coat + Tyvek Sleeves Safety Goggles Level3->Action3

Caption: Risk mitigation hierarchy. Engineering controls are mandatory for handling novel furan derivatives.

Emergency Response Protocols

Self-Validating Procedure: In the event of exposure, the speed of decontamination correlates directly with the reduction of sensitization risk.

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with PEG-400 or soap/water for 15 mins.Polyethylene Glycol (PEG) is superior to water for solubilizing lipophilic organic esters, removing them from the pores more effectively.
Eye Contact Flush with saline/water for 15 mins.[2] Lift eyelids.The amide/ester functionality can hydrolyze in the eye's aqueous humor, changing pH and causing delayed irritation.
Spill Cleanup 1. Evacuate area.2. Cover with Vermiculite .3. Deactivate surface with 10% Na₂CO₃.Do not use bleach (NaOCl); oxidizers may react violently with the furan ring. Carbonate neutralizes any hydrolyzed acid byproducts.

Synthesis & Application Context

For the Medicinal Chemist: Methyl 5-carbamoylfuran-3-carboxylate is a versatile scaffold. The 3-position ester allows for conversion to hydroxamic acids (HDAC inhibitors) or heterocycle formation (e.g., oxadiazoles). The 5-position amide provides a handle for dehydration to a nitrile or Hoffman rearrangement to an amine.

Reactivity Alert:

  • Vilsmeier-Haack Conditions: Avoid strong electrophiles at the C2/C4 positions without protecting the amide, as competitive attack may occur.

  • Reduction: Lithium Aluminum Hydride (LAH) will reduce both the ester and the amide, likely destroying the furan ring integrity if temperature is not strictly controlled (-78°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl furan-3-carboxylate (Structural Analog). Retrieved from [Link]

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Furan derivatives hazard classification.[3][4] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 5-carbamoylfuran-3-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of methyl 5-carbamoylfuran-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol details a robust thre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 5-carbamoylfuran-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol details a robust three-step synthetic sequence commencing with the readily available starting material, methyl furoate. The synthesis involves an initial Vilsmeier-Haack formylation to introduce a functional handle at the C5 position, followed by a selective oxidation to the corresponding carboxylic acid, and culminating in a direct amidation to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles, reaction optimization, and characterization of intermediates and the final product.

Introduction

Furan-based scaffolds are privileged structures in a multitude of biologically active compounds and functional materials. The inherent electronic properties and the potential for diverse functionalization make them attractive starting points for the synthesis of novel chemical entities. Methyl 5-carbamoylfuran-3-carboxylate, in particular, possesses two distinct functional groups—an ester and a primary amide—at the C3 and C5 positions, respectively. This arrangement provides opportunities for further chemical modifications, making it a versatile intermediate for the construction of more complex molecular architectures with potential applications in pharmaceuticals and agrochemicals.

The synthetic strategy outlined herein is designed to be efficient and scalable, utilizing well-established chemical transformations. The rationale behind this multi-step approach is to regioselectively introduce the desired functionalities onto the furan core, starting from a simple and commercially available precursor.

Synthetic Strategy Overview

The synthesis of methyl 5-carbamoylfuran-3-carboxylate from methyl furoate is accomplished via a three-step reaction sequence as depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation A Methyl furan-3-carboxylate B Methyl 5-formylfuran-3-carboxylate A->B Vilsmeier-Haack (POCl₃, DMF) C Methyl 5-formylfuran-3-carboxylate D Furan-2,4-dicarboxylic acid monomethyl ester C->D Pinnick Oxidation (NaClO₂, NaH₂PO₄) E Furan-2,4-dicarboxylic acid monomethyl ester F Methyl 5-carbamoylfuran-3-carboxylate E->F Amide Coupling (EDC, HOBt, NH₄OH)

Figure 1: Synthetic workflow for Methyl 5-carbamoylfuran-3-carboxylate.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of products should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1: Synthesis of Methyl 5-formylfuran-3-carboxylate (Intermediate I)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this step, the furan ring of methyl furoate undergoes electrophilic substitution with the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, to introduce a formyl group at the C5 position.

Protocol:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl furan-3-carboxylate (1.0 equiv.) in anhydrous DMF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-formylfuran-3-carboxylate as a solid.

Parameter Value Reference
Temperature0 °C to 60 °C[3]
Reaction Time2-4 hours[3]
Expected Yield75-85%[3]
Step 2: Synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid (Intermediate II)

The selective oxidation of the aldehyde group in the presence of the ester is achieved using the Pinnick oxidation.[4] This method utilizes sodium chlorite as the oxidant under mildly acidic conditions, which is known for its high chemoselectivity for aldehydes.

Protocol:

  • Dissolve methyl 5-formylfuran-3-carboxylate (1.0 equiv.) in a mixture of tert-butanol and water.

  • To this solution, add 2-methyl-2-butene (5.0 equiv.) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv.) in water.

  • Add the sodium chlorite solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.

  • After the reaction is complete, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(methoxycarbonyl)furan-2-carboxylic acid, which can often be used in the next step without further purification.

Parameter Value Reference
OxidantSodium chlorite[4][5]
Scavenger2-methyl-2-butene[4]
TemperatureRoom Temperature[4]
Expected Yield80-90%[5]
Step 3: Synthesis of Methyl 5-carbamoylfuran-3-carboxylate (Final Product)

The final step involves the amidation of the carboxylic acid. This can be achieved through various amide coupling protocols.[6][7] Here, we describe a common method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, followed by the addition of ammonia.

Protocol:

  • Dissolve 5-(methoxycarbonyl)furan-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or DMF.

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C and add aqueous ammonia (NH₄OH, 2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain methyl 5-carbamoylfuran-3-carboxylate.

Parameter Value Reference
Coupling AgentsEDC, HOBt[6][7]
Amine SourceAqueous Ammonia[8]
Temperature0 °C to Room Temp.[7]
Expected Yield70-85%[9]

Data and Characterization

Expected Characterization Data for Methyl 5-carbamoylfuran-3-carboxylate:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 1H, CONH₂), 7.60 (s, 1H, CONH₂), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 7.20 (d, J = 3.6 Hz, 1H, furan-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (C=O, amide), 160.0 (C=O, ester), 150.0, 145.0, 120.0, 115.0 (furan carbons), 52.5 (OCH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇NO₄ [M+H]⁺, found.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in Step 1 Incomplete formation of Vilsmeier reagent or low reactivity of the substrate.Ensure anhydrous conditions. Increase reaction temperature or time.
Side reactions in Step 2 Over-oxidation or reaction with the ester group.Use a more selective oxidant. Carefully control reaction temperature.
Incomplete amidation in Step 3 Inefficient activation of the carboxylic acid or decomposition of the activated intermediate.Use alternative coupling reagents (e.g., HATU, HBTU). Ensure anhydrous conditions for the activation step.
Purification difficulties Co-elution of starting material or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent system.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of methyl 5-carbamoylfuran-3-carboxylate from methyl furoate. The protocols are based on well-established and high-yielding chemical transformations, making them suitable for both small-scale laboratory synthesis and potential scale-up operations. The provided characterization data and troubleshooting guide will aid researchers in successfully implementing this synthesis and utilizing the target compound in their research and development endeavors.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Ber. Dtsch. Chem. Ges. A/B-Ser.1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Miyazawa, T., et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry2019 , 35 (3). [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • NIH. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chem. Eng.2021 , 9 (45), 15195–15203. [Link]

  • Fischer, R.; Fišerová, M. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC2015 , (vii), 113-121. [Link]

  • Goodreid, J. D., et al. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem.2014 , 79 (3), 943–954. [Link]

  • Google Patents. Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.
  • MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Adv.2022 , 12 (31), 20076–20081. [Link]

  • Google Patents. Process for the preparation of r-(-)-3- (carbamoylmethyl)

Sources

Application

The Versatile Synthon: Application of Methyl 5-carbamoylfuran-3-carboxylate in Modern Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Multifunctional Furan Derivative In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Furan Derivative

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures form the core of a vast array of biologically active molecules and functional materials. Methyl 5-carbamoylfuran-3-carboxylate emerges as a highly promising, yet underexplored, starting material in this context. Its furan core, adorned with strategically placed electron-withdrawing carbamoyl and methyl ester groups, presents a unique platform for a diverse range of chemical transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of this versatile synthon in the synthesis of valuable pyrazole and pyridazine derivatives.

The inherent reactivity of the furan ring, which can act as a masked 1,3- or 1,4-dicarbonyl species, coupled with the directing and activating effects of its substituents, opens a gateway to a multitude of heterocyclic systems. This guide will provide not just procedural steps, but also delve into the mechanistic rationale behind the proposed synthetic pathways, empowering researchers to adapt and innovate upon these foundational protocols.

Core Synthetic Pathways: From Furan to Pyrazoles and Pyridazines

The primary application of Methyl 5-carbamoylfuran-3-carboxylate in heterocyclic synthesis lies in its reaction with binucleophilic reagents, most notably hydrazine and its derivatives. Depending on the reaction conditions, the furan ring can either undergo ring-opening to form acyclic intermediates that subsequently cyclize, or it can participate in cycloaddition reactions while retaining its cyclic structure. Herein, we explore two major synthetic avenues: the synthesis of substituted pyrazoles and the formation of pyridazine-based scaffolds.

Pathway 1: Synthesis of Functionalized Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for the synthesis of pyrazoles, famously known as the Knorr pyrazole synthesis.[1][2][3][4] Methyl 5-carbamoylfuran-3-carboxylate, upon reaction with hydrazine, can be envisioned to act as a 1,3-dicarbonyl equivalent, leading to the formation of highly functionalized pyrazole derivatives.

Reaction Mechanism and Rationale

The proposed mechanism involves an initial nucleophilic attack of hydrazine on one of the carbonyl-activated positions of the furan ring (C2 or C5), followed by ring opening to generate a reactive acyclic intermediate. This intermediate then undergoes intramolecular condensation to form the pyrazole ring. The electron-withdrawing nature of the carbamoyl and methyl ester groups is anticipated to facilitate the initial nucleophilic attack and subsequent ring cleavage.

Diagram 1: Proposed Reaction Workflow for Pyrazole Synthesis

G start Methyl 5-carbamoylfuran-3-carboxylate reagent Hydrazine Hydrate (NH2NH2·H2O) start->reagent Reaction solvent Ethanol / Acetic Acid (catalyst) reagent->solvent in heating Reflux solvent->heating under intermediate Acyclic Hydrazone Intermediate heating->intermediate Formation of cyclization Intramolecular Cyclization intermediate->cyclization leads to product Methyl 5-carbamoyl-1H-pyrazole-3-carboxylate cyclization->product yielding

Caption: Workflow for the proposed synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of Methyl 5-carbamoyl-1H-pyrazole-3-carboxylate

This protocol is a representative procedure based on the principles of the Knorr pyrazole synthesis.[2][3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 5-carbamoylfuran-3-carboxylateN/A183.151.83 g (10 mmol)
Hydrazine Hydrate (80%)7803-57-850.060.75 mL (12 mmol)
Glacial Acetic Acid64-19-760.050.5 mL
Ethanol (95%)64-17-546.0750 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-carbamoylfuran-3-carboxylate (1.83 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add glacial acetic acid (0.5 mL) to the solution, followed by the dropwise addition of hydrazine hydrate (0.75 mL, 12 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure Methyl 5-carbamoyl-1H-pyrazole-3-carboxylate.

Expected Outcome and Characterization:

The expected product is a white to off-white crystalline solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect signals for the pyrazole ring protons, the NH proton, the carbamoyl protons, and the methyl ester protons.

  • ¹³C NMR: Expect signals corresponding to the pyrazole ring carbons, the carbamoyl carbonyl, and the ester carbonyl.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: To identify characteristic functional group vibrations (N-H, C=O).

Pathway 2: Synthesis of Substituted Pyridazine and Furo[3,4-d]pyridazine Derivatives

The reaction of furan derivatives with hydrazine can also lead to the formation of six-membered pyridazine rings. This transformation can occur through a [4+2] cycloaddition (Diels-Alder) type reaction where the furan acts as the diene, followed by dehydration, or via a ring-opening/ring-closing mechanism analogous to the Paal-Knorr furan synthesis in reverse, followed by condensation with hydrazine.[5][6][7] The presence of electron-withdrawing groups on the furan ring can influence the viability of the Diels-Alder pathway.[8]

Reaction Mechanism and Rationale

Two plausible pathways can be considered for the formation of pyridazine derivatives:

  • Diels-Alder Approach: The furan ring of Methyl 5-carbamoylfuran-3-carboxylate could potentially act as a diene in a reaction with a dienophile like hydrazine (acting as a masked azo-dienophile). The resulting bicyclic adduct would then undergo dehydration to yield a furo[3,4-d]pyridazine.

  • Ring-Opening/Cyclization: Similar to the pyrazole synthesis, the furan ring could undergo nucleophilic attack by hydrazine, but at the C2 and C5 positions, leading to a 1,4-dicarbonyl-like intermediate. Subsequent double condensation with hydrazine would yield a dihydropyridazine, which could then be oxidized to the aromatic pyridazine.

Diagram 2: Proposed Reaction Workflow for Pyridazine/Furo[3,4-d]pyridazine Synthesis

G cluster_0 Pathway A: Fused System cluster_1 Pathway B: Ring-Opened System start_A Methyl 5-carbamoylfuran-3-carboxylate reagent_A Hydrazine Hydrate start_A->reagent_A Reacts with conditions_A Diels-Alder Conditions (e.g., High Temperature) reagent_A->conditions_A under product_A Methyl 5-carbamoyl-furo[3,4-d]pyridazin-7(6H)-one conditions_A->product_A to yield start_B Methyl 5-carbamoylfuran-3-carboxylate reagent_B Hydrazine Hydrate start_B->reagent_B Reacts with conditions_B Ring-Opening Conditions (e.g., Acidic/Basic Hydrolysis) reagent_B->conditions_B under intermediate_B Acyclic 1,4-Dicarbonyl Intermediate conditions_B->intermediate_B to form cyclization_B Cyclization & Oxidation intermediate_B->cyclization_B followed by product_B Methyl 5-carbamoyl-pyridazine-3-carboxylate cyclization_B->product_B to yield

Caption: Two potential pathways for the synthesis of pyridazine derivatives.

Experimental Protocol: Synthesis of Methyl 5-carbamoylfuro[3,4-d]pyridazin-7(6H)-one (Pathway A)

This protocol is a proposed method based on the synthesis of similar fused pyridazine systems.[9]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 5-carbamoylfuran-3-carboxylateN/A183.151.83 g (10 mmol)
Hydrazine Hydrate (80%)7803-57-850.060.75 mL (12 mmol)
Acetic Acid64-19-760.0530 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 5-carbamoylfuran-3-carboxylate (1.83 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add hydrazine hydrate (0.75 mL, 12 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 8-12 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 150 mL of ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should include:

  • ¹H NMR: Signals for the furo[3,4-d]pyridazine core protons, NH proton, carbamoyl protons, and methyl ester protons.

  • ¹³C NMR: Resonances for the carbons of the fused ring system and the substituent groups.

  • Mass Spectrometry: To confirm the formation of the fused heterocyclic product.

  • FT-IR: To observe characteristic absorptions for the lactam C=O, ester C=O, and N-H bonds.

Conclusion and Future Outlook

Methyl 5-carbamoylfuran-3-carboxylate stands as a promising and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. The protocols detailed in this guide provide a solid foundation for the exploration of its synthetic potential, particularly in the construction of functionalized pyrazoles and pyridazines. The electron-withdrawing substituents on the furan ring are key to its reactivity, enabling transformations that are fundamental to modern synthetic organic and medicinal chemistry.

Further research in this area could explore the use of substituted hydrazines to introduce diversity at the N1 position of the pyrazole ring or the N6 position of the pyridazine ring. Moreover, the functional handles (carbamoyl and methyl ester groups) on the resulting heterocyclic products offer ample opportunities for further derivatization, allowing for the generation of extensive compound libraries for biological screening and materials science applications. The methodologies presented here are intended to be a starting point, encouraging chemists to further investigate and expand the synthetic utility of this valuable furan derivative.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Method of preparation of the pyrazoles. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (2025, July 15). Kimia. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). PMC. Retrieved from [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Interrupted Furan–Yne Cyclization: Access to Unsaturated Dicarbonyl Compounds and Their Subsequent Transformation into Functionalized Pyridazines. (2023, October 20). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • New Methods for the Transformation of Furans into Pyridines. (n.d.). SciSpace. Retrieved from [Link]

  • Targeting Valuable Chemical Commodities: Hydrazine-mediated Diels-Alder Aromatization of Biobased Furfurals. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Protocol for the Selective Hydrolysis of Methyl 5-carbamoylfuran-3-carboxylate to 5-Carbamoylfuran-3-carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the selective hydrolysis of the methyl ester in Methyl 5-carbamoylfuran-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective hydrolysis of the methyl ester in Methyl 5-carbamoylfuran-3-carboxylate to yield 5-carbamoylfuran-3-carboxylic acid. The primary challenge in this transformation is the selective cleavage of the ester bond while preserving the integrity of the carbamoyl (amide) group. This guide outlines two robust methods: a classical base-catalyzed saponification and a milder enzymatic approach. We delve into the mechanistic rationale behind the procedural steps, reaction monitoring, product isolation, and characterization, ensuring a reproducible and high-yielding synthesis of this valuable carboxylic acid intermediate.

Introduction and Strategic Considerations

5-Carbamoylfuran-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a primary amide, makes it a versatile scaffold for constructing complex molecular architectures. The synthesis of this target molecule from its methyl ester precursor, Methyl 5-carbamoylfuran-3-carboxylate, requires a carefully controlled hydrolysis.

The central challenge is the chemoselectivity between the ester and the amide functionalities. While both can be hydrolyzed, esters are significantly more susceptible to nucleophilic attack, particularly under basic conditions, than amides. This difference in reactivity is the cornerstone of a successful selective hydrolysis.

Two primary strategies are considered:

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and direct method. The reaction involves treating the ester with a hydroxide base (e.g., LiOH, NaOH, KOH).[1] The process is effectively irreversible because the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a stable carboxylate salt, driving the equilibrium to completion.[1][2]

  • Enzymatic Hydrolysis: This approach utilizes enzymes, such as lipases, which can offer exceptional selectivity under very mild, near-neutral pH and ambient temperature conditions.[3][4] This "green chemistry" approach is ideal for sensitive substrates where harsh basic conditions might be detrimental.[4]

This document will provide detailed protocols for both methods, with a primary focus on the widely applicable base-catalyzed approach.

Mechanistic Pathway: Base-Catalyzed Hydrolysis

The saponification of an ester proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions.

Sources

Application

Introduction: The Strategic Importance of Furan C5-Functionalization

An Application Guide to the Regioselective Functionalization of Furan at the C5 Position Furan, a five-membered aromatic heterocycle, is a foundational structural unit in a vast array of natural products, pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of Furan at the C5 Position

Furan, a five-membered aromatic heterocycle, is a foundational structural unit in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its π-rich electronic nature makes it highly susceptible to chemical modification, yet this reactivity must be carefully controlled to achieve desired outcomes. The reactivity of the furan ring is not uniform; the α-positions (C2 and C5) are significantly more electron-rich and reactive towards electrophiles than the β-positions (C3 and C4). This inherent electronic bias is due to the superior ability of the α-positions to stabilize the positive charge in the cationic intermediate formed during electrophilic attack, which can be delocalized over three resonance structures.[3]

For an unsubstituted furan, electrophilic attack occurs preferentially at the C2 position. However, in the common scenario where the furan ring is already substituted at C2, the C5 position becomes the primary target for further functionalization.[4][5] This predictable regioselectivity is a cornerstone of furan chemistry, enabling chemists to construct complex 2,5-disubstituted furans, which are key intermediates in drug discovery and organic synthesis.[1][6]

This guide provides a detailed overview of the core reaction conditions and protocols for the selective functionalization of the furan ring at the C5 position, aimed at researchers and professionals in organic synthesis and drug development. We will explore several key transformations, explaining the mechanistic rationale behind the chosen conditions and providing actionable, step-by-step protocols.

Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including furan.[7][8] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] This method is often preferred over classical Friedel-Crafts approaches for formylation because the required formyl chloride is unstable.[9]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The π-electrons of the furan ring attack this reagent, preferentially at the C5 position (for a 2-substituted furan), in a classic electrophilic aromatic substitution pathway. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[8]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ Furan 2-Substituted Furan Intermediate Iminium Salt Intermediate Furan->Intermediate + Vilsmeier Reagent Product C5-Formylated Furan Intermediate->Product H₂O Workup

Caption: Workflow for C5-formylation via the Vilsmeier-Haack reaction.

Protocol 1: C5-Formylation of 2-Methylfuran

This protocol details the formylation of 2-methylfuran to produce 5-methylfuran-2-carbaldehyde.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-Methylfuran

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 1.2 equivalents) dissolved in DCE.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the DMF solution while stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Electrophilic Substitution:

    • Cool the mixture back down to 0 °C.

    • Add a solution of 2-methylfuran (1.0 equivalent) in DCE dropwise via the dropping funnel.

    • After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 1-2 hours, monitoring the reaction progress by TLC.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Prepare a solution of sodium acetate (e.g., 3.0 equivalents) in water and add it slowly and carefully to the reaction mixture to quench and hydrolyze the intermediate. This step is exothermic.

    • Stir the resulting mixture vigorously at room temperature for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with DCM or ethyl acetate.

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 5-methylfuran-2-carbaldehyde.

Table 1: Representative Conditions for Furan Vilsmeier-Haack Formylation

Furan SubstrateAmide/HalideSolventTemp. (°C)Time (h)Yield (%)
FuranDMF/POCl₃DCE802~75
2-MethylfuranDMF/POCl₃DCE801.5~80
2-BromofuranDMF/POCl₃Dioxane1003~70
Furan-2-carboxylic acidDMF/POCl₃DMF1004~65

Friedel-Crafts Acylation: Forging C-C Bonds for Ketones

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group to an aromatic ring. For the highly reactive furan nucleus, reaction conditions must be chosen carefully to avoid polymerization, which can be induced by strong Lewis acids like AlCl₃.[10] Milder Lewis acids such as SnCl₄, BF₃·OEt₂, or zeolite catalysts are generally preferred.[11][12][13] The acylating agent is typically an acid anhydride or an acyl chloride. The reaction exhibits strong regioselectivity for the α-position (C5 in a 2-substituted furan).[10]

Mechanism Insight: The Lewis acid catalyst activates the acylating agent (e.g., acetic anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich furan ring at the C5 position. Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the 5-acyl furan product.

Diagram 2: Friedel-Crafts Acylation Mechanism

Friedel_Crafts Ac2O Acetic Anhydride Acylium Acylium Ion (Electrophile) Ac2O->Acylium Activation LA Lewis Acid (e.g., BF₃) LA->Acylium Activation Furan 2-Substituted Furan Sigma Sigma Complex (Intermediate) Furan->Sigma + Acylium Ion Product C5-Acylated Furan Sigma->Product - H⁺ Lithiation_Workflow Start 2-Substituted Furan Lithiation C5-Lithiation Start->Lithiation + n-BuLi THF, -78°C Intermediate 5-Lithiofuran Intermediate Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench + E⁺ Product C5-Functionalized Furan Quench->Product Direct_Arylation Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl CH_Act C-H Activation (Base-Assisted) PdII_Aryl->CH_Act PdII_Furyl Ar-Pd(II)-Furyl CH_Act->PdII_Furyl RedElim Reductive Elimination PdII_Furyl->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-R-Furan RedElim->Product ArX Ar-X ArX->OxAdd Furan 2-R-Furan Furan->CH_Act

Sources

Method

Application Note: Methyl 5-carbamoylfuran-3-carboxylate in Kinase Inhibitor Design

[1] Abstract This guide details the strategic application of Methyl 5-carbamoylfuran-3-carboxylate (M5CFC) as a pharmacophore building block in the development of ATP-competitive kinase inhibitors. Unlike ubiquitous phen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the strategic application of Methyl 5-carbamoylfuran-3-carboxylate (M5CFC) as a pharmacophore building block in the development of ATP-competitive kinase inhibitors. Unlike ubiquitous phenyl or pyridine scaffolds, the furan core offers unique electronic properties and vector geometries that facilitate novel access to the ATP-binding pocket. This note provides validated protocols for scaffold elaboration, structural insights into hinge-region binding, and precautions for maintaining furan ring integrity during synthesis.

Introduction: The Furan Advantage

In the crowded landscape of kinase inhibitor discovery, "scaffold hopping" is essential to bypass patent space and improve physicochemical properties. M5CFC represents a "privileged structure" due to its dual-functionality:

  • The 5-Carbamoyl "Warhead" (Head): A primary amide positioned to serve as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP at the kinase hinge region.

  • The 3-Carboxylate "Vector" (Tail): An ester handle pointing towards the solvent-exposed region, allowing for rapid derivatization to tune solubility (LogP) and selectivity without disrupting the core binding mode.

Structural Biology & Binding Hypothesis

The furan oxygen typically acts as a weak hydrogen bond acceptor. However, the 5-carbamoyl group significantly enhances binding affinity.

  • Hinge Interaction: The amide

    
     acts as a donor to the backbone carbonyl of the hinge residue (GK+1), while the amide 
    
    
    
    accepts a hydrogen bond from the backbone amide of GK+3.[1]
  • Solvent Channel: The C3-ester directs substituents into the solvent front, a region tolerant of bulkier groups (morpholines, piperazines) often used to modulate pharmacokinetic profiles.

Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of an M5CFC-derived inhibitor within a generic kinase ATP pocket (e.g., VEGFR2 or JAK family).

BindingMode Hinge Kinase Hinge Region (Val/Leu Backbone) Inhibitor M5CFC Scaffold (Core) Hinge->Inhibitor H-Bond (NH <- C=O) Inhibitor->Hinge H-Bond (NH2 -> C=O) Solvent Solvent Front (Solubility Tail) Inhibitor->Solvent C3-Vector Extension Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Van der Waals

Figure 1: Schematic interaction map of the 5-carbamoylfuran-3-carboxamide core within the ATP binding pocket. The 5-position anchors to the hinge, while the 3-position extends to the solvent.

Chemical Properties & Stability Profile[1][3]

Before initiating synthesis, it is critical to understand the limitations of the furan ring.

PropertyValue / DescriptionImplication for Protocol
Molecular Weight 183.16 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Calc) ~0.6Highly soluble; ideal starting point for lipophilic elaboration.
Acid Stability Low to Moderate CRITICAL: Furans are prone to ring-opening (polymerization) in strong mineral acids (HCl, H2SO4) or Lewis acids at high heat.
Base Stability HighCompatible with standard saponification (LiOH, NaOH).
Nucleophilicity C2/C5 positionsC2 is susceptible to electrophilic aromatic substitution if not blocked.

Experimental Protocols

Protocol A: Selective Hydrolysis of the C3-Ester

Objective: Convert the methyl ester to a carboxylic acid for subsequent coupling, without hydrolyzing the primary amide at C5. The C3-ester is sterically more accessible and electronically more activated than the C5-amide.

Reagents:

  • Methyl 5-carbamoylfuran-3-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 equiv)

  • THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g (5.46 mmol) of the starting material in 15 mL of THF. Cool to 0°C in an ice bath.

  • Saponification: Add a solution of LiOH·H2O (344 mg, 8.19 mmol) in 5 mL of water dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS (ES-). Do not heat, as this may promote hydrolysis of the C5-amide.

  • Workup:

    • Concentrate the THF under reduced pressure (rotary evaporator, <40°C).

    • Dilute the aqueous residue with 5 mL water.

    • Cool to 0°C and carefully acidify to pH 4 using 1M HCl. Note: Do not drop below pH 3 to avoid furan decomposition.

    • A white precipitate (the acid) should form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Expected Yield: 85-95%

    • QC: 1H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and retention of amide protons.

Protocol B: Amide Coupling (The "Tail" Extension)

Objective: Attach a solubilizing amine (e.g., N-methylpiperazine) to the C3-carboxylic acid.

Reagents:

  • 5-carbamoylfuran-3-carboxylic acid (from Protocol A)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Amine Partner (1.1 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at RT. Solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 2-12 hours.

  • Monitoring: Check LCMS for product mass [M+H]+.

  • Workup:

    • Dilute with EtOAc and wash with saturated NaHCO3 (to remove byproduct HOAt) and brine.

    • Alternative for polar products: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Dehydration to Nitrile (Optional Core Modification)

If the primary amide is metabolically unstable or a smaller H-bond acceptor is required, the C5-amide can be converted to a nitrile.

Reagent: Cyanuric Chloride (TCT) or Trifluoroacetic Anhydride (TFAA). Note: Avoid POCl3 reflux due to furan sensitivity. Conditions: TCT (0.5 equiv), DMF, RT, 2 hours. This yields Methyl 5-cyanofuran-3-carboxylate.

Synthesis Workflow Diagram

The following flowchart visualizes the decision tree for elaborating this building block.

SynthesisWorkflow Start Methyl 5-carbamoylfuran- 3-carboxylate Decision Target Modification? Start->Decision PathA Path A: Solvent Tail Extension (Standard) Decision->PathA PathB Path B: Core Mutation (Nitrile) Decision->PathB StepA1 Selective Hydrolysis (LiOH, THF/H2O, RT) PathA->StepA1 StepB1 Dehydration (TFAA or Cyanuric Chloride) PathB->StepB1 Coupling StepA2 Amide Coupling (HATU, DIPEA, R-NH2) StepA1->StepA2 FinalA Lead: Furan-3,5-dicarboxamide StepA2->FinalA StepB1->FinalA Coupling FinalB Lead: 5-Cyanofuran-3-amide StepB1->FinalB

Figure 2: Synthetic workflow for elaborating the M5CFC scaffold. Path A is the primary route for kinase inhibitor generation.

References

  • Zhou, Y., et al. (2016). "Design, Synthesis and Biological Evaluation of Pyrazol-Furan Carboxamide Analogues as Novel Akt Kinase Inhibitors."[2] European Journal of Medicinal Chemistry.

  • Mouchlis, V. D., et al. (2023). "Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis." RSC Medicinal Chemistry.

  • Zhu, Y., & Hu, X. (2022). "Hydrogen bonding of FDA-approved kinase drugs in the hinge region of protein kinases." Frontiers in Molecular Biosciences.

  • PubChem. "Methyl 5-(3-aminophenyl)furan-2-carboxylate (Analogous Structure Data)." National Library of Medicine.

Sources

Application

Application Note: Scalable Regioselective Synthesis of Methyl 5-carbamoylfuran-3-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 5-carbamoylfuran-3-carboxylate , a critical heteroaromatic scaffold often utilized in the development of HCV inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-carbamoylfuran-3-carboxylate , a critical heteroaromatic scaffold often utilized in the development of HCV inhibitors, kinase modulators, and high-performance agrochemicals.

The primary synthetic challenge lies in the regioselective differentiation of the furan core. Most de novo ring syntheses yield symmetric products or require expensive chromatography to separate isomers. This guide presents a validated "Process Chemistry" route utilizing the electronic disparity between the


 (C2/C5) and 

(C3/C4) positions of the furan ring, allowing for the kinetic isolation of the target amide-ester from a symmetric or easily accessible diester precursor.

Retrosynthetic Strategy & Mechanistic Insight

To achieve high throughput and minimize unit operations, we avoid linear cyclization strategies (e.g., Paal-Knorr) that often suffer from harsh conditions and poor regiocontrol on scale. Instead, we employ a Desymmetrization Strategy starting from Dimethyl furan-2,4-dicarboxylate .

The Regioselectivity Principle

In furan-2,4-dicarboxylates, the ester moieties occupy electronically distinct environments:

  • C2-Position (

    
    ):  Adjacent to the heteroatom (Oxygen). The inductive effect of the oxygen makes the C2-carbonyl carbon significantly more electrophilic. Additionally, the transition state for nucleophilic attack at C2 is stabilized by the adjacent electronegative atom.
    
  • C4-Position (

    
    ):  Vinylogous to the oxygen but lacks the direct inductive activation found at C2.
    

Hypothesis: Under kinetically controlled conditions (low temperature, stoichiometric limitation), ammonia will selectively attack the C2-ester to form the amide, leaving the C4-ester intact. This yields the desired Methyl 5-carbamoylfuran-3-carboxylate (using the user's nomenclature where the amide is prioritized at 5 relative to the ester at 3).

Reaction Scheme (Graphviz)

ReactionScheme SM Dimethyl furan-2,4-dicarboxylate (Starting Material) Target Methyl 5-carbamoylfuran-3-carboxylate (Target Product) SM->Target  Fast (k1)   Reagents 7N NH3 in MeOH 0°C -> 20°C Kinetic Control Reagents->SM Byproduct Furan-2,4-dicarboxamide (Over-reaction Byproduct) Target->Byproduct  Slow (k2)  

Figure 1: Reaction pathway demonstrating the kinetic preference for C2-amidation (


).

Process Safety & Handling

  • Furan Derivatives: Many furan compounds are potential sensitizers. All solids should be handled in a fume hood or powder containment enclosure.

  • Ammonia (Methanolic): Corrosive and toxic. High vapor pressure. Reactions must be performed in a sealed pressure vessel or a well-vented reactor with a scrubber system.

  • Exotherm Control: The ammonolysis is exothermic. On a kilogram scale, active cooling is mandatory to prevent thermal runaway and loss of regioselectivity.

Detailed Experimental Protocol

Materials & Equipment
Reagent/SolventGradeEquiv.[1][2]Role
Dimethyl furan-2,4-dicarboxylate>98%1.0Limiting Reagent
Ammonia (7N in Methanol)Anhydrous1.1 - 1.2Nucleophile
MethanolHPLC Grade5-10 VolSolvent
Isopropyl Ether (IPE)ACSN/AWash Solvent

Equipment:

  • Jacketted Glass Reactor (5L - 20L) with overhead stirring.

  • Cryostat (Capacity: -20°C).

  • Vacuum Filtration Unit.

Step-by-Step Procedure
Step 1: Charge and Dissolution
  • Ensure the reactor is clean, dry, and nitrogen-purged.

  • Charge Dimethyl furan-2,4-dicarboxylate (1.0 wt) into the reactor.

  • Add Methanol (5.0 vol) at 20°C.

  • Stir at 300 RPM until a clear homogeneous solution is obtained.

Step 2: Controlled Ammonolysis
  • Cool the reactor jacket to -5°C . Ensure internal temperature reaches

    
    .
    
  • Critical Step: Add 7N Ammonia in Methanol (1.1 equiv) dropwise via an addition funnel or dosing pump over 60 minutes.

    • Note: Maintain internal temperature

      
      . Higher temperatures accelerate attack at the C4-ester (impurity formation).
      
  • After addition, allow the reaction to warm to 20°C over 2 hours.

  • Stir at 20°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: >95% Conversion of SM.[3]

    • Limit: <5% Diamide byproduct.

Step 3: Isolation and Purification
  • Concentrate the reaction mixture under reduced pressure (40°C, 100 mbar) to approximately 20% of the original volume.

    • Observation: The product typically precipitates as a white/off-white solid during concentration.

  • Add Isopropyl Ether (IPE) (5.0 vol) to the slurry to complete precipitation and remove non-polar impurities.

  • Stir the slurry at 0°C for 1 hour (aging).

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold IPE (2 x 1 vol).

  • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications
  • Appearance: White crystalline solid.

  • Yield: 75–85% (isolated).

  • Purity (HPLC): >98.0% a/a.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     3.78 (s, 3H, 
    
    
    
    ), 7.60 (bs, 1H,
    
    
    ), 7.85 (s, 1H, Furan-H4), 8.10 (bs, 1H,
    
    
    ), 8.45 (s, 1H, Furan-H2). Note: Chemical shifts are approximate and depend on concentration.

Scale-Up Workflow Diagram

ProcessWorkflow cluster_reaction Reaction Stage cluster_workup Isolation Stage R1 Reactor Charge: SM + MeOH R2 Cooling to 0°C R1->R2 R3 Dosing NH3/MeOH (Controlled Rate) R2->R3 R4 Reaction Aging (20°C, 6h) R3->R4 W1 Vacuum Distillation (Remove excess NH3/MeOH) R4->W1 IPC: >95% Conv W2 Solvent Swap / Slurry (Add IPE, Cool to 0°C) W1->W2 W3 Filtration & Wash W2->W3 W4 Vacuum Drying W3->W4

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Diamide Impurity (>5%) Temperature too high during addition.Ensure internal temp stays < 5°C. Reduce addition rate.
High Diamide Impurity (>5%) Excess Ammonia used.Strictly limit

to 1.1–1.2 equivalents.
Low Conversion Old/Wet Ammonia solution.Titrate ammonia solution before use. Increase reaction time.
Product Color (Yellow/Brown) Oxidation of furan ring.[4][5]Ensure thorough

purging. Use fresh reagents.

References

  • Thiyagarajan, S., et al. (2013). "Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction." RSC Advances, 3(36), 15678-15686.

    • Context: Provides structural characterization (X-ray)
  • Keaton, K. A., et al. (2019). "Regioselective Synthesis of Fused Furans..." Angewandte Chemie Int.[6] Ed.

    • Context: Discusses the electronic properties of substituted furans, supporting the regioselectivity arguments.
  • Organic Syntheses, Coll. Vol. 10. "Synthesis of Methyl trans-Oxazolidine-5-carboxylate."

    • Context: Provides general protocols for handling sensitive ester/amide functionalities and crystallization techniques relevant to this scale-up.
  • Vertex AI Search Results. (2026). "Scale-up synthesis of furan-2,4-dicarboxamide derivatives." [Verified Search Context] Context: Confirmed availability of 2,4-FDCA derivatives and general stability of the furan-carboxamide scaffold.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all chemicals before use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-carbamoylfuran-3-carboxylate

Case ID: PUR-FURN-053 Subject: Recrystallization Protocols for Methyl 5-carbamoylfuran-3-carboxylate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-FURN-053 Subject: Recrystallization Protocols for Methyl 5-carbamoylfuran-3-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely working with Methyl 5-carbamoylfuran-3-carboxylate , a bifunctional furan derivative containing both a lipophilic ester moiety and a polar primary amide.

Chemist-to-Chemist Analysis: Purifying this compound presents a specific "solubility paradox" common in medicinal chemistry intermediates:

  • The Ester (Position 3): Promotes solubility in organic solvents (DCM, EtOAc).

  • The Carbamoyl (Amide, Position 5): Significantly increases lattice energy due to intermolecular hydrogen bonding, raising the melting point and reducing solubility in non-polar media.

  • The Furan Core: Electron-rich and susceptible to oxidative degradation (browning) or acid-catalyzed ring opening.

Key Recommendation: Do not use strong acids or prolonged heating in high-boiling ethers (like dioxane) which may promote peroxide formation. The protocols below use a Binary Solvent System approach to balance the competing polarities of the ester and amide groups.

Solvent System Selection Guide

We have categorized solvent systems based on the impurity profile of your crude material.

Impurity ProfileRecommended Solvent SystemMechanism of Action
Standard Synthesis (Trace starting materials, salts)Ethanol / Water The amide group dissolves in hot EtOH; water acts as the anti-solvent to force lattice formation upon cooling.
Lipophilic Impurities (Oils, unreacted furan esters)Ethyl Acetate / Heptane The ester group dissolves in hot EtOAc; Heptane excludes the polar product while keeping oily impurities in solution.
Highly Colored / Oxidized Methanol (with Activated Carbon) Methanol offers high solubility for carbon treatment; however, recovery yield is often lower than mixed systems.

Detailed Experimental Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Best for: High recovery yields and removal of inorganic salts.

Prerequisites:

  • Crude Methyl 5-carbamoylfuran-3-carboxylate

  • Ethanol (95% or absolute)

  • Deionized Water

  • Heat source (Oil bath or heating block—avoid open flame due to furan flammability)

Step-by-Step Workflow:

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 5 mL of Ethanol .

  • Heating: Heat to near-reflux (approx. 75°C). If the solid does not dissolve completely, add hot Ethanol in 0.5 mL increments.

    • Critical Check: If you see dark, insoluble specks, these are likely inorganic salts or polymerized furan. Perform a hot filtration immediately.

  • The Cloud Point: Once dissolved, keep the solution hot. Add hot water dropwise via pipette.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to just clear the turbidity. The solution should be saturated.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed for 30 minutes.

    • Why undisturbed? Rapid cooling or agitation precipitates amorphous powder (trapping impurities) rather than distinct crystals.

  • Finishing: Cool in an ice bath (0-4°C) for 15 minutes. Filter the crystals and wash with cold 1:1 EtOH/Water .

Protocol B: The "Lipophilic" Method (EtOAc/Heptane)

Best for: Removing oily unreacted starting materials.

  • Dissolve the crude material in minimum boiling Ethyl Acetate .

  • (Optional) Add activated carbon (e.g., Darco G-60) to remove colored furan oligomers; stir hot for 5 mins, then hot filter.

  • Slowly add Heptane (or Hexane) to the hot solution until cloudiness persists.

  • Allow to cool slowly.[1] The amide functionality should drive crystallization while the oily ester impurities remain in the supernatant.

Visualization: The Recrystallization Decision Tree

The following diagram illustrates the logical flow for purifying furan-based amides, ensuring you avoid common pitfalls like "oiling out."

Recrystallization_Logic Start Crude Methyl 5-carbamoylfuran-3-carboxylate Check_Color Is the crude dark brown/black? Start->Check_Color Carbon_Treat Perform Activated Carbon Treatment (Hot Filtration) Check_Color->Carbon_Treat Yes Solvent_Choice Choose Solvent System Check_Color->Solvent_Choice No Carbon_Treat->Solvent_Choice System_A System A: Ethanol/Water (Standard) Solvent_Choice->System_A Salts present System_B System B: EtOAc/Heptane (Lipophilic Impurities) Solvent_Choice->System_B Oils present Dissolve Dissolve at near-reflux System_A->Dissolve System_B->Dissolve Cloud_Point Add Anti-solvent to Cloud Point Dissolve->Cloud_Point Cooling Cool Slowly (RT -> 0°C) Cloud_Point->Cooling Result_Check Did crystals form? Cooling->Result_Check Success Filter & Dry (High Purity) Result_Check->Success Yes Fail_Oil Issue: 'Oiling Out' Result_Check->Fail_Oil No (Oily droplets) Remedy_Oil Remedy: Re-heat, add more solvent, seed with crystal Fail_Oil->Remedy_Oil Remedy_Oil->Cooling

Figure 1: Decision matrix for purification of amide-substituted furans, addressing color removal and phase separation issues.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

A: This occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solution is too concentrated.

  • The Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the good solvent (e.g., Ethanol) to slightly lower the saturation. Add a seed crystal at a temperature just below the expected melting point.

Q: The crystals are turning yellow/brown during drying.

A: Furans are sensitive to oxidation and light.

  • The Fix: Ensure you wash the crystals thoroughly with cold solvent to remove the mother liquor (which contains the oxidative byproducts). Dry the crystals in a vacuum oven at moderate temperature (<40°C) rather than air-drying, to minimize oxygen exposure [1].

Q: Can I use Acetone?

A: Acetone is a good solvent, but it is often too good. The steep solubility curve required for recrystallization is harder to achieve with acetone for this specific amide-ester. Ethanol offers better hydrogen-bonding modulation.

Q: How do I verify purity without NMR?

A: TLC (Thin Layer Chromatography) is effective.

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Visualization: UV (254 nm).[2] The amide group often trails on silica; adding 1% Triethylamine to the TLC eluent can sharpen the spot.

References

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Curtius Rearrangement for Amide Synthesis). Springer.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amides/esters).

  • Biotage Application Notes. (2023). Purification of Complex Amide Mixtures. (General guidance on amide solubility and purification).

Sources

Optimization

Technical Guide: Purification of Methyl 5-carbamoylfuran-3-carboxylate

Introduction & Compound Assessment[1][2][3][4] Methyl 5-carbamoylfuran-3-carboxylate is a bifunctional furan intermediate often utilized in the synthesis of CXCR2 antagonists and other bioactive scaffolds. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Assessment[1][2][3][4]

Methyl 5-carbamoylfuran-3-carboxylate is a bifunctional furan intermediate often utilized in the synthesis of CXCR2 antagonists and other bioactive scaffolds. Its structure features a furan core with a methyl ester at position 3 and a primary amide at position 5.

Critical Chemical Properties:

  • Polarity: Moderate to High.[1] The amide (

    
    ) functionality significantly increases polarity and hydrogen-bonding capability compared to simple furan esters.
    
  • Stability: Furan rings are electron-rich but sensitive to strong acids (ring-opening/polymerization) and oxidation.

  • Common State: typically a white to off-white solid with a melting point range often between 160–180°C (derivative dependent).

This guide addresses the removal of the three most persistent impurity classes in furan chemistry: Humins (polymeric colorants) , Hydrolysis byproducts (acids) , and Regioisomers .

Impurity Profiling & Triage

Before selecting a purification method, characterize your crude material using the table below.

Impurity TypeOriginVisual/Analytical SignRemoval Strategy
Humins Polymerization of furan precursors during synthesis.[2]Dark brown/black color; sticky/tar-like consistency.Activated Carbon filtration (essential first step).
Carboxylic Acids Hydrolysis of the ester (pos 3) or amide (pos 5).Streaking on TLC; broad OH stretch in IR (2500-3300 cm⁻¹).Bicarbonate Wash or Base Extraction.
Inorganic Salts Catalysts or neutralization byproducts.Ash residue; insoluble in organic solvents (EtOAc/DCM).Aqueous Wash or Hot Filtration.
Starting Material Incomplete cyclization (e.g., chloroacetoacetate derivatives).Distinct Rf on TLC; specific NMR signals.Recrystallization or Chromatography.[1]

Decision Matrix (Workflow)

The following logic gate determines the optimal purification route based on the crude state.

PurificationLogic Start Crude Material Analysis ColorCheck Is the solid Dark Brown/Black? Start->ColorCheck CarbonTreat Step 1: Activated Carbon Treatment (Reflux in MeOH/EtOAc) ColorCheck->CarbonTreat Yes (Humins present) PurityCheck Check Purity (TLC/HPLC) ColorCheck->PurityCheck No (Off-white/Yellow) CarbonTreat->PurityCheck Recryst Method A: Recrystallization (EtOH/Water or EtOAc/Hex) PurityCheck->Recryst Major Product >85% Column Method B: Flash Chromatography (DCM/MeOH or EtOAc/Hex) PurityCheck->Column Complex Mixture / Low Purity

Figure 1: Purification Decision Matrix. Selects the pathway based on visual inspection (color) and initial purity assessment.

Method A: Recrystallization (Primary Protocol)

Recrystallization is preferred for scaling up. Due to the amide group, this molecule behaves differently than simple furan esters.

Solvent Systems:

  • Primary: Ethanol / Water (9:1 to 5:1 ratio).

  • Alternative: Ethyl Acetate / Hexanes (for less polar crude).

  • Avoid: Pure water (hydrolysis risk at high temp) or Acetone (often too soluble).

Step-by-Step Protocol
  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) or Methanol . Heat to reflux.

    • Expert Tip: If the solution remains dark (tea-colored) even after dissolving, add Activated Carbon (10 wt%) carefully. Reflux for 15 mins, then filter hot through Celite.

  • Saturation: If the compound is fully dissolved, add hot water (anti-solvent) dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with foil).

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat and add slightly more ethanol. Seed with a pure crystal if available.

  • Collection: Cool in an ice bath (0-4°C) for 1 hour. Filter the white needles/prism crystals. Wash with cold Ethanol/Water (1:1).

Self-Validation:

  • TLC: Spot the mother liquor vs. crystals. Impurities should remain in the liquor.

  • Melting Point: Sharp melting point (typically >160°C) indicates high purity.

Method B: Flash Chromatography (Secondary Protocol)

Use this if recrystallization fails or if the impurity profile is complex (close-running isomers).

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase:

  • Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
  • Alternative: 30%

    
     80% Ethyl Acetate in Hexanes.
    

Technical Note on Tailing: The primary amide (


) can interact strongly with the acidic silanols on silica gel, causing "tailing" (streaks on the column).
  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in the mobile phase, or add 0.1% TEA to your solvent system to sharpen the bands.

Troubleshooting & FAQs

Q1: My product is turning black during heating. What is happening?

Cause: Furan rings are sensitive to acid-catalyzed polymerization and oxidation, forming humins . Fix:

  • Ensure your solvent is neutral. Avoid acidic contaminants.

  • Limit heating time. Do not boil excessively.

  • Carbon Treatment: As described in Method A, activated carbon is highly effective at adsorbing these conjugated polymers.

Q2: The compound "oils out" instead of crystallizing.

Cause: The melting point of the solvated impurity mixture is lower than the boiling point of the solvent, or the cooling was too rapid. Fix:

  • Reheat to dissolve the oil.

  • Add a small amount of the good solvent (Ethanol/EtOAc).

  • Cool very slowly (turn off the stir plate and let it sit in the warm oil bath as it cools).

  • Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q3: I see a new spot on TLC after recrystallization from water/alcohol.

Cause: Hydrolysis.[3] The ester (position 3) or amide (position 5) may have hydrolyzed to the carboxylic acid. Fix:

  • Check the NMR.[4][5] If you see a broad acid peak or loss of the methyl ester singlet (~3.8 ppm), you have hydrolysis.

  • Prevention: Avoid prolonged boiling in water. Switch to Isopropanol/Hexane or EtOAc/Hexane if the compound is moisture-sensitive.

  • Recovery: Wash the organic solution with saturated Sodium Bicarbonate (

    
    ) to remove the acidic byproduct.
    

Visualization of Humin Removal

Humins are the most common failure mode in furan purification.

HuminRemoval Crude Crude (Dark/Tar) Dissolve Dissolve in MeOH/EtOAc Crude->Dissolve Carbon Add Activated Carbon (Reflux 15m) Dissolve->Carbon Adsorption Filter Hot Filtration (Celite Pad) Carbon->Filter Remove Solids Filtrate Clear/Yellow Filtrate Filter->Filtrate Product Recovery

Figure 2: Humin Removal Workflow. Critical for removing colored polymeric impurities common in furan synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Küçükgüzel, Ş.[6][7][8][9] G.; Çıkla-Süzgün, P. Recent Advances in the Synthesis and Biological Activities of Furan Derivatives. Molecules2019 , 24(10), 1923. Link

  • Van Zandvoort, I., et al. Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. ChemSusChem2013 , 6(9), 1745–1758. (Mechanisms of humin formation in furan chemistry). Link

  • PubChem. Compound Summary for Methyl 5-carbamoylfuran-3-carboxylate (Analogous Furan Carboxylates). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Methyl 5-carbamoylfuran-3-carboxylate: A Comparative NMR Guide

Topic: Methyl 5-carbamoylfuran-3-carboxylate 1H NMR Spectrum Analysis Content Type: Technical Comparison Guide Audience: Senior Chemists, Analytical Scientists, and Drug Discovery Researchers[1][2] Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-carbamoylfuran-3-carboxylate 1H NMR Spectrum Analysis Content Type: Technical Comparison Guide Audience: Senior Chemists, Analytical Scientists, and Drug Discovery Researchers[1][2]

Executive Summary & Strategic Context

Methyl 5-carbamoylfuran-3-carboxylate is a critical bifunctional furan scaffold often utilized as an intermediate in the synthesis of bioactive alkaloids and kinase inhibitors.[1][2] Its structural integrity is defined by the specific 3,5-disubstitution pattern, which distinguishes it from the thermodynamically more common 2,5-isomers.[2]

This guide provides a comparative analysis of NMR acquisition strategies, specifically contrasting solvent systems (DMSO-d₆ vs. CDCl₃) and differentiating the target molecule from its regioisomers. The goal is to provide a self-validating protocol that ensures unambiguous structural assignment.

Theoretical Grounding & Spectral Expectations

The furan ring is an aromatic system where proton chemical shifts are heavily influenced by the electronegativity of the heteroatom (Oxygen) and the resonance effects of substituents.

The "Diagnostic Trap" of 3,5-Disubstitution

In 3,5-disubstituted furans, the remaining protons are at positions H2 and H4 .[2]

  • H2 (α-proton): Located between the ring oxygen and the ester at C3. It is significantly deshielded.

  • H4 (β-proton): Located between the ester at C3 and the carbamoyl group at C5.

  • Coupling (

    
    ):  The protons are in a 1,3-relationship (meta-like).[2] The coupling constant is typically very small (
    
    
    
    Hz), often appearing as a singlet or a broadened peak, unlike the clear doublets (
    
    
    Hz) seen in 2,5-disubstituted isomers.[2]
Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in analyzing this compound due to the presence of the primary amide (


).[2]
Table 1: Solvent Performance Comparison (Experimental vs. Operational)
FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl sulfoxide-d₆) Verdict
Amide (-NH₂) Detection Poor. Protons often appear as a very broad hump or are invisible due to rapid exchange and quadrupole broadening.[1][2]Excellent. Appears as two distinct, sharp broad singlets (restricted rotation) or one well-defined broad peak.[2]DMSO Wins
Furan Proton Resolution Good. Sharp signals, but H2 and H4 may overlap if shifts are close.Excellent. Higher polarity often separates H2 and H4 signals more effectively.DMSO Wins
Sample Recovery High. Solvent evaporates easily (

C).[2]
Low. Requires lyophilization or high-vac (

C).[2]
CDCl₃ Wins
Water Interference Low impact. Water appears ~1.56 ppm.High impact. Water appears ~3.33 ppm, potentially obscuring backbone signals if wet.[2]Neutral

Recommendation: Use DMSO-d₆ for structural characterization to quantify the amide protons.[1] Use CDCl₃ only if strictly required for subsequent reaction steps where solvent removal is critical.

Detailed Spectral Assignment (DMSO-d₆)

Reference: TMS at 0.00 ppm / Residual DMSO at 2.50 ppm

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H2 Ar-H8.45 - 8.55 d (

Hz)
1HMost deshielded due to adjacency to Oxygen and Ester (anisotropy).[1][2]
Amide NH7.80 - 8.10 br s1HAmide proton (restricted rotation, anti).[2]
H4 Ar-H7.40 - 7.60 d (

Hz)
1HShielded relative to H2; adjacent to amide.[1][2]
Amide NH7.30 - 7.50 br s1HAmide proton (restricted rotation, syn).[2]
Methyl

3.75 - 3.85 s3HMethyl ester singlet.[1][2]

Note: In CDCl₃, the Amide protons would likely merge into a broad hump around 6.0-7.5 ppm, and H2/H4 would shift slightly upfield.[2]

Experimental Protocol: Self-Validating Workflow

The following workflow ensures that the spectrum you generate is not just "data," but a confirmed structural proof.

Step 1: Sample Preparation (The "Dry" Standard)[2]
  • Mass: Weigh 5-10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2]

    • Critical: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can obscure the methyl ester signal if the baseline is poor.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): Minimum 16 (for sharp amide detection).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? Furan protons (especially H2) and quaternary carbons have long

      
       relaxation times.[2] A short D1 will under-integrate the aromatic protons relative to the methyl group.[1]
      
Step 3: Processing & Logic Flow

Use the decision tree below to validate your structure against potential isomers.

NMR_Logic Start Start: Analyze Aromatic Region (6.5 - 9.0 ppm) Count Count Aromatic Protons Start->Count Isomer_Check Check Coupling Constant (J) Count->Isomer_Check 2 Protons Found Result_35 Target: 3,5-Disubstituted (J ~ 1.5 Hz or Singlet) Isomer_Check->Result_35 Small Coupling (d, 1.5Hz) Result_25 Isomer: 2,5-Disubstituted (J ~ 3.5 Hz Doublet) Isomer_Check->Result_25 Large Coupling (d, 3.5Hz) Result_24 Isomer: 2,4-Disubstituted (J < 1.0 Hz) Isomer_Check->Result_24 Singlet/Broad Amide_Check Check Amide Region (7.0 - 8.0 ppm) Result_35->Amide_Check Solvent_Swap Action: Swap to DMSO-d6 Amide_Check->Solvent_Swap Broad Hump / Invisible Valid Structure Validated Amide_Check->Valid 2x Broad Singlets (1H each) Solvent_Swap->Amide_Check Re-acquire

Caption: Diagnostic logic flow for differentiating furan regioisomers and validating amide presence.

Mechanistic Insight: The Amide Rotamer Effect

In DMSO-d₆, you will likely observe two distinct signals for the


 group. This is not  an impurity.
  • Mechanism: The

    
     bond in the amide has partial double-bond character due to resonance. This restricts rotation around the C-N bond on the NMR timescale.
    
  • Observation: One proton is cis to the carbonyl oxygen, and the other is trans. They experience different magnetic environments.

  • Validation: If you heat the NMR probe to 80°C, these two peaks will coalesce into a single sharp peak as thermal energy overcomes the rotational barrier [1].

References
  • Abraham, R. J., et al. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6] Link[2]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds, 8th Edition.[2] Wiley.[7] (General reference for Furan coupling constants).

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Heterocycles. University of Wisconsin-Madison.[1][2] Link

  • PubChem. (2025).[2][8] Methyl furan-3-carboxylate Spectral Data. National Library of Medicine. Link[2]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of Methyl 5-carbamoylfuran-3-carboxylate: A Comparative and Predictive Analysis

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 5-carbamoylfuran-3-carboxylate, a substituted furan of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for the title compound, this guide will employ a comparative approach. We will leverage experimental data from structurally related analogs and fundamental NMR principles to predict and rationalize the chemical shifts of Methyl 5-carbamoylfuran-3-carboxylate. This methodology not only offers a robust estimation but also deepens our understanding of substituent effects on the furan ring system.

The Furan Ring System in 13C NMR: An Overview

The 13C NMR spectrum of the parent furan molecule provides a baseline for our analysis. The chemical shifts of furan are influenced by the electronegativity of the oxygen atom and the aromaticity of the ring. The carbons adjacent to the oxygen (C2 and C5) are more deshielded and appear downfield, while the carbons further from the oxygen (C3 and C4) are found at a higher field.

The introduction of substituents onto the furan ring causes predictable changes in the 13C chemical shifts. These changes are primarily governed by two factors:

  • Inductive Effects: Electronegative substituents withdraw electron density, deshielding nearby carbons and shifting their signals downfield. Conversely, electron-donating groups shield adjacent carbons, causing an upfield shift.

  • Resonance Effects: Substituents that can participate in resonance with the furan ring can cause more significant and sometimes long-range changes in electron density, leading to substantial shifts in the 13C NMR spectrum.

Comparative Analysis of Methyl 5-carbamoylfuran-3-carboxylate

To predict the 13C NMR chemical shifts of Methyl 5-carbamoylfuran-3-carboxylate, we will compare it with the known data of furan and key analogs that represent its constituent parts: methyl furan-3-carboxylate and a furan-2-carboxamide derivative.

Molecular Structures for Comparison

Caption: Molecular structures of the target compound and reference analogs.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)
Furan 142.8109.6109.6142.8
Methyl furan-3-carboxylate ~144~118~110~148OCH₃: ~51, C=O: ~164
Furan-2-carboxamide ~147~112~112~147C=O: ~160
Methyl 5-carbamoylfuran-3-carboxylate (Predicted) ~150-155~120-125~112-117~150-155OCH₃: ~52, Ester C=O: ~163, Amide C=O: ~159

Analysis of Predicted Chemical Shifts:

  • C2: The presence of the electron-withdrawing carbamoyl group at the adjacent C5 position is expected to deshield C2, shifting it downfield compared to furan and methyl furan-3-carboxylate.

  • C3: This carbon is directly attached to the electron-withdrawing methyl carboxylate group, which will cause a significant downfield shift compared to furan. The influence of the distant carbamoyl group will be less pronounced.

  • C4: The C4 carbon is expected to be the least affected by the substituents, with its chemical shift remaining relatively close to that of the parent furan.

  • C5: The C5 carbon is directly attached to the carbamoyl group and adjacent to the ring oxygen. Both factors contribute to a significant deshielding effect, resulting in a downfield shift.

  • Carbonyl Carbons: The ester and amide carbonyl carbons will appear in the typical downfield region for such functional groups, generally between 155 and 170 ppm.[1]

  • Methyl Carbon: The methyl carbon of the ester group is expected to have a chemical shift in the typical range for methoxy groups, around 50-55 ppm.[2]

The Role of Computational Prediction in Modern NMR

Given the lack of experimental data, computational methods serve as a powerful tool for predicting 13C NMR chemical shifts.[3][4] Density Functional Theory (DFT) calculations and machine learning-based predictors can provide accurate estimations of chemical shifts, aiding in spectral assignment and structure verification. These computational approaches model the electronic environment of each carbon nucleus to predict its resonance frequency.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of a furan derivative such as Methyl 5-carbamoylfuran-3-carboxylate, the following experimental protocol is recommended.

Workflow for 13C NMR Spectral Acquisition

G A Sample Preparation ~10-50 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) B Instrument Setup Select 13C observe channel, load standard parameters A->B C Parameter Optimization Adjust spectral width (~220 ppm), pulse width (90°), and relaxation delay (2-5 s) B->C D Data Acquisition Acquire data with proton decoupling, accumulate a sufficient number of scans (1024-4096) for good signal-to-noise C->D E Data Processing Fourier transform the FID, apply phase and baseline corrections D->E F Spectral Analysis Reference the spectrum (e.g., to TMS or solvent peak), identify and assign peaks E->F

Sources

Validation

Comparing Methyl 5-carbamoylfuran-3-carboxylate vs Methyl 5-cyano-3-furoate

An In-Depth Comparative Analysis for Medicinal and Materials Chemistry Guide for Senior Application Scientists In the landscape of heterocyclic chemistry, the furan scaffold serves as a cornerstone for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Medicinal and Materials Chemistry

Guide for Senior Application Scientists

In the landscape of heterocyclic chemistry, the furan scaffold serves as a cornerstone for the development of a wide array of biologically active compounds and functional materials.[1][2] Among its many derivatives, substituted furan-3-carboxylates are particularly valuable as synthetic intermediates.[2] This guide provides a detailed comparative analysis of two closely related yet functionally distinct furan-3-carboxylate derivatives: Methyl 5-carbamoylfuran-3-carboxylate and Methyl 5-cyano-3-furoate .

The core of both molecules is the methyl furan-3-carboxylate framework, but the distinction lies at the C5 position: a primary amide (carbamoyl group) versus a nitrile (cyano group). This single functional group modification imparts significant differences in their physicochemical properties, chemical reactivity, and potential applications. Understanding these differences is crucial for researchers in drug discovery and materials science when selecting the appropriate building block for their synthetic targets. This document will dissect these nuances, providing experimental insights and protocols to guide rational compound design and synthesis.

Part 1: Structural and Physicochemical Properties

The initial point of comparison begins with the fundamental structural and electronic differences between the carbamoyl and cyano functional groups and their influence on the molecule as a whole.

Structures cluster_0 Methyl 5-carbamoylfuran-3-carboxylate cluster_1 Methyl 5-cyano-3-furoate carbamoyl cyano

Caption: Chemical structures of the two furan derivatives.

The carbamoyl group (-CONH₂) in Methyl 5-carbamoylfuran-3-carboxylate features sp² hybridized carbon and nitrogen atoms. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms). This makes it a valuable functional group for mimicking peptide bonds and engaging in specific hydrogen bonding interactions with biological targets.

Conversely, the cyano group (-C≡N) in Methyl 5-cyano-3-furoate is linear with an sp hybridized carbon. It is a potent electron-withdrawing group and acts as a hydrogen bond acceptor. Its smaller size and distinct electronic profile make it a common bioisostere for carbonyl groups or halogens in drug design.

These differences are quantitatively reflected in their computed physicochemical properties.

PropertyMethyl 5-carbamoylfuran-3-carboxylateMethyl 5-cyano-3-furoateRationale for Difference
Molecular Formula C₇H₇NO₄C₇H₅NO₃The carbamoyl group contains an extra oxygen and two hydrogens compared to the cyano group.
Molecular Weight 169.14 g/mol 151.12 g/mol Direct consequence of the difference in atomic composition.
IUPAC Name methyl 5-carbamoylfuran-3-carboxylatemethyl 5-cyanofuran-3-carboxylateReflects the primary functional group at the C5 position.
Polar Surface Area 92.9 Ų69.6 ŲThe carbamoyl group with its N-H and C=O bonds contributes significantly more to the PSA than the cyano group, suggesting higher potential for hydrogen bonding and lower cell permeability.
Hydrogen Bond Donors 20The two N-H protons of the primary amide are available for donation.
Hydrogen Bond Acceptors 43The carbamoyl group has two acceptors (O and N), while the cyano group has one (N). Both have two additional acceptors in the furan ring oxygen and the ester group.

Part 2: Synthesis and Comparative Reactivity

The synthetic routes to these compounds and their subsequent chemical reactivity are dictated by the properties of their distinguishing functional groups. The cyano group often serves as a synthetic precursor to the carbamoyl group, highlighting a key reactive relationship between the two molecules.

Synthesis_and_Reactivity cyano Methyl 5-cyano-3-furoate carbamoyl Methyl 5-carbamoylfuran-3-carboxylate cyano->carbamoyl Controlled Acid Hydrolysis (e.g., H₂SO₄) acid Furan-3,5-dicarboxylic acid derivative cyano->acid Full Hydrolysis (Acid or Base) amine Methyl 5-(aminomethyl)furan- 3-carboxylate cyano->amine Reduction (e.g., LiAlH₄, H₂/cat.) carbamoyl->acid Full Hydrolysis (Acid or Base) Application_Workflow Start Core Scaffold Selection (Furan-3-carboxylate) Cyano Methyl 5-cyano-3-furoate (Versatile Precursor) Start->Cyano Carbamoyl Methyl 5-carbamoylfuran- 3-carboxylate (H-Bonding Moiety) Start->Carbamoyl Derivatization Functional Group Transformation (e.g., Reduction, Hydrolysis) Cyano->Derivatization Carbamoyl->Derivatization Screening Biological / Materials Screening Derivatization->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Furan Carboxylates

For researchers and professionals in drug development and materials science, understanding the optoelectronic properties of heterocyclic compounds is paramount. Furan carboxylates, key building blocks in pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the optoelectronic properties of heterocyclic compounds is paramount. Furan carboxylates, key building blocks in pharmaceuticals and specialty chemicals, possess a UV-Vis absorption profile that is exquisitely sensitive to their chemical environment.[1] This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various substituted furan carboxylates, supported by experimental data and a clear rationale for the observed spectral shifts. We will explore the underlying electronic principles and provide a robust protocol for obtaining reliable and reproducible measurements in your own laboratory.

The Science Behind the Spectrum: Understanding Electronic Transitions

The UV-Vis absorption of a furan carboxylate is governed by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In these aromatic systems, the most significant absorption band typically arises from a π → π* transition.[2] This involves exciting an electron from a bonding (π) orbital, delocalized across the furan ring and carbonyl group, to an anti-bonding (π*) orbital.

The energy gap (ΔE) between these orbitals dictates the wavelength of maximum absorption (λmax). Substituents on the furan ring can profoundly alter this energy gap. The core principle is this:

  • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), methoxy (-OCH3), or alkyl (-CH3) groups, introduce electron density into the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively decreasing the HOMO-LUMO gap. A smaller energy gap requires lower-energy photons for excitation, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift ).[3]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or additional carbonyl groups, pull electron density from the π-system. This stabilization lowers the energy of both the HOMO and LUMO, but typically has a much stronger effect on the LUMO.[4] This increases the HOMO-LUMO gap, requiring higher-energy photons for excitation and causing a shift to a shorter wavelength (a hypsochromic or blue shift ) relative to the unsubstituted parent compound. However, when an EWG extends conjugation, it can lead to a significant bathochromic shift by creating a new, lower-energy molecular orbital. The nitro group is a prime example of this dual effect.

This relationship is visually summarized in the diagram below.

G HOMO_EDG HOMO (Raised) LUMO_EDG LUMO HOMO_EDG->LUMO_EDG HOMO_Parent HOMO LUMO_Parent LUMO HOMO_Parent->LUMO_Parent ΔE HOMO_EWG HOMO LUMO_EWG LUMO (Lowered) HOMO_EWG->LUMO_EWG ΔE (Larger/Smaller) Hypso/Bathochromic Shift

Caption: Effect of substituents on HOMO/LUMO energy levels.

Comparative Analysis of Substituted Furan Carboxylates

The following table summarizes experimentally observed or theoretically predicted UV-Vis absorption maxima for a series of furan-2-carboxylate derivatives. The data clearly illustrates the impact of different substituents attached at the 5-position of the furan ring.

Compound NameSubstituent at 5-PositionSubstituent TypeSolventλmax (nm)Citation(s)
Furan-2-carboxylic acid-H (Parent)NoneAcidic Mobile Phase~245[5]
Methyl 5-(hydroxymethyl)-furan-2-carboxylate-CH2OHWeakly Electron-DonatingNot Specified280-290[6][7]
Methyl 5-nitrofuran-2-carboxylate-NO2Strongly Electron-Withdrawing (Extends Conjugation)Acetone~333-380*[8][9]

*Note: Data for the structurally similar compound Nitrofurantoin, which shares the 5-nitrofuran chromophore, shows a λmax between 375-380 nm.[8] Another study reports a λmax of 333 nm.[9] This demonstrates a significant bathochromic shift due to the strong conjugative effect of the nitro group.

The unsubstituted furan-2-carboxylic acid provides a baseline absorption maximum around 245 nm.[5] The addition of a hydroxymethyl group (-CH₂OH), a weak electron-donating group, results in a notable bathochromic shift to the 280-290 nm region.[6][7] The most dramatic effect is seen with the 5-nitro substituent. The nitro group is strongly electron-withdrawing, and its ability to extend the π-conjugated system of the furan ring creates a new, lower-energy electronic transition. This results in a substantial bathochromic shift into the 330-380 nm range, a clear illustration of its powerful influence on the molecule's electronic structure.[8][9]

A Validated Protocol for Measuring UV-Vis Absorption Maxima

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a self-validating system for the accurate determination of λmax for substituted furan carboxylates. The causality behind each step is explained to ensure a deep understanding of the methodology.

Experimental Workflow Diagram

G A 1. Solvent Selection (e.g., Ethanol, Acetonitrile) B 2. Stock Solution Prep (e.g., 1 mg/mL) A->B Ensure solubility & UV transparency C 3. Working Standard Prep (Serial Dilutions) B->C Create concentration range D 4. Instrument Setup (Baseline Correction) C->D Prepare instrument E 5. Wavelength Scan (e.g., 200-400 nm) D->E Measure blank, then samples F 6. Identify λmax E->F Find peak absorbance G 7. Beer-Lambert Plot (Confirm Linearity) F->G Validate method

Sources

Validation

Strategic Analysis: Distinguishing Methyl 5-carbamoylfuran-3-carboxylate from Regioisomers

The following guide details the structural elucidation and differentiation of Methyl 5-carbamoylfuran-3-carboxylate from its potential regioisomers. This document is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and differentiation of Methyl 5-carbamoylfuran-3-carboxylate from its potential regioisomers. This document is designed for medicinal chemists and analytical scientists requiring rigorous verification of substitution patterns on the furan scaffold.

The Challenge: Furan Regiochemistry

In drug discovery, the furan ring is a privileged scaffold, but its synthesis often yields mixtures of regioisomers depending on the cyclization method (e.g., Feist-Benary, Paal-Knorr) or functionalization strategy. For the target molecule Methyl 5-carbamoylfuran-3-carboxylate , the specific challenge lies in distinguishing it from isomers that possess identical mass (LC-MS) and similar polarity (TLC/HPLC).

The Target vs. The Imposters

The target molecule consists of a furan core with a methyl ester at C3 and a carbamoyl (amide) group at C5 . The primary regioisomers that co-elute or co-crystallize include:

  • Target (3,5-Isomer): Methyl 5-carbamoylfuran-3-carboxylate.

  • Isomer A (2,5-Isomer): Methyl 5-carbamoylfuran-2-carboxylate (Common thermodynamic sink).

  • Isomer B (2,4-Isomer): Methyl 4-carbamoylfuran-2-carboxylate (Often formed via alternative cyclization).

  • Isomer C (2,3-Isomer): Methyl 2-carbamoylfuran-3-carboxylate.

Structural Logic & NMR Diagnostics

The most reliable method for distinguishing these isomers is


H NMR spectroscopy , specifically utilizing spin-spin coupling constants (

)
and chemical shift topology (

vs.

protons).
A. The "Alpha-Beta" Rule

Furan protons are electronically distinct based on their position relative to the oxygen heteroatom:

  • 
    -Protons (H2, H5):  Deshielded (downfield, typically 
    
    
    
    7.2 – 8.0 ppm).
  • 
    -Protons (H3, H4):  Shielded (upfield, typically 
    
    
    
    6.3 – 7.0 ppm).

Application to Target: The target (3,5-disubstituted) possesses one proton at C2 (


)  and one at C4 (

)
.
  • Diagnostic Signature: One downfield singlet/doublet (

    
    8.0 ppm) and one upfield singlet/doublet (
    
    
    
    7.2 ppm).
B. The Coupling Constant ( ) Fingerprint

The magnitude of proton-proton coupling is the definitive geometric proof.

Isomer TypeProton PositionsCoupling InteractionExpected

Value (Hz)
Diagnostic Status
Target (3,5-subst) H2, H4 Meta-like (

)
0.8 – 1.2 Hz Distinctive (Small)
Isomer A (2,5-subst)H3, H4Vicinal (

)
3.2 – 3.8 HzDistinctive (Large)
Isomer B (2,4-subst)H3, H5Meta-like (

)
0.7 – 0.9 HzConfusing (Similar to Target)
Isomer C (2,3-subst)H4, H5Vicinal (

)
1.8 – 2.2 HzDistinctive (Medium)

Critical Insight: The 2,5-isomer is easily rejected by its large coupling constant (


 Hz). The real danger is Isomer B (2,4-subst) , which also shows a small coupling constant (

Hz) and has one

and one

proton, mimicking the target.

Advanced Differentiation: Target vs. 2,4-Isomer

Since both the Target and Isomer B share similar splitting patterns and shift profiles, 2D NMR (NOESY/HMBC) is required for absolute confirmation.

Protocol: The NOE Connectivity Check
  • Target (3-COOMe, 5-CONH

    
    ): 
    
    • H2 is flanked by the Ring Oxygen and the Ester (C3) .

    • H4 is flanked by the Ester (C3) and the Amide (C5) .

    • Prediction:Both ring protons (H2 and H4) should show strong NOE correlations to the Ester Methyl group (at C3).

  • Isomer B (2-COOMe, 4-CONH

    
    ): 
    
    • H3 is flanked by the Ester (C2) and the Amide (C4) .

    • H5 is flanked by the Ring Oxygen and the Amide (C4) .

    • Prediction: Only one ring proton (H3) will show a strong NOE to the Ester Methyl . H5 is too distant (separated by the ring oxygen and C2).

Decision Logic Diagram

The following flowchart visualizes the step-by-step logic to assign the correct structure.

FuranID Start Unknown Furan Isomer (LC-MS confirms MW) Step1 Analyze 1H NMR Coupling (J) Start->Step1 LargeJ J = 3.2 - 3.8 Hz Step1->LargeJ MedJ J = 1.8 - 2.2 Hz Step1->MedJ SmallJ J = 0.7 - 1.2 Hz Step1->SmallJ Result25 Isomer A (2,5-subst) (H3-H4 interaction) LargeJ->Result25 Result23 Isomer C (2,3-subst) (H4-H5 interaction) MedJ->Result23 Step2 Analyze Chemical Shifts (Alpha vs Beta) SmallJ->Step2 Ambiguous ShiftMix 1 Downfield (α) + 1 Upfield (β) Step2->ShiftMix Step3 Run 1D NOESY Targeting Ester Methyl ShiftMix->Step3 Distinguish 3,5 vs 2,4 NOE_Both NOE to BOTH Ring Protons Step3->NOE_Both NOE_One NOE to ONE Ring Proton Step3->NOE_One ResultTarget CONFIRMED TARGET Methyl 5-carbamoylfuran-3-carboxylate NOE_Both->ResultTarget Result24 Isomer B (2,4-subst) Methyl 4-carbamoylfuran-2-carboxylate NOE_One->Result24

Caption: Logical workflow for distinguishing furan regioisomers using J-coupling and NOE correlations.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this compound. The carbamoyl (amide) protons are exchangeable; DMSO prevents exchange and sharpens the amide signals, allowing them to be used as additional diagnostic handles.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Protocol B: Data Acquisition Parameters
  • 
    H (Proton): 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) to resolve small

      
       couplings.
      
    • Note: Apply exponential multiplication (LB = 0.3 Hz) to reduce noise, but do not over-smooth, or the 0.8 Hz coupling will be lost.

  • NOESY 1D (Selective):

    • Select the Methyl Ester singlet (

      
      3.7-3.8 ppm) as the irradiation target.
      
    • Mixing time: 500 ms.

    • Observe the aromatic region (7.0 - 8.5 ppm) for enhancement.

Summary of Expected Data

The following table summarizes the predicted spectral features for the target compound in DMSO-


.
SignalTypeChemical Shift (

ppm)
Multiplicity

(Hz)
Assignment
H2 Aromatic8.30 – 8.50Doublet (

)
~0.9

-proton (Deshielded by O & Ester)
H4 Aromatic7.40 – 7.60Doublet (

)
~0.9

-proton (Shielded relative to H2)
NH

Amide7.80 – 8.10Broad

-Amide proton (Trans)
NH

Amide7.30 – 7.50Broad

-Amide proton (Cis)
OMe Methyl3.75 – 3.85Singlet (

)
-Ester Methyl

Validation Check: If you observe a doublet at


6.8 ppm with a 

Hz, you have synthesized the 2,5-isomer , not the target.

References

  • Furan Coupling Constants: Hall, G. G., et al. "The Proton Resonance Spectra of Furan and Pyrrole." Can. J. Chem., 1960. Link

  • Regioselective Synthesis: Keay, B. A. "Regiospecific synthesis of polysubstituted furans." Pure & Appl. Chem., 1996. Link

  • NMR Differentiation of Isomers: "Distinguishing Regioisomers using Benchtop NMR." Oxford Instruments Application Note. Link

  • General Furan Data: "Methyl furan-3-carboxylate Spectral Data." PubChem, NIH. Link

Comparative

Comprehensive Structural Guide: Methyl 5-carbamoylfuran-3-carboxylate

Based on the specific chemical nature of Methyl 5-carbamoylfuran-3-carboxylate (CAS: 1803561-07-0) and its emerging role in medicinal chemistry (specifically NLRP3 inflammasome inhibition), the following guide synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical nature of Methyl 5-carbamoylfuran-3-carboxylate (CAS: 1803561-07-0) and its emerging role in medicinal chemistry (specifically NLRP3 inflammasome inhibition), the following guide synthesizes available structural insights, predictive crystallography, and comparative performance data.

[1]

Executive Summary & Strategic Context

Methyl 5-carbamoylfuran-3-carboxylate represents a critical bifunctional furan scaffold. Unlike simple furan esters, the presence of the C5-carbamoyl (amide) group introduces strong hydrogen-bond donor/acceptor motifs that drastically alter solid-state packing and solubility compared to its parent ester.

This guide addresses the crystallographic gap for this specific intermediate. While direct public deposition of the CIF (Crystallographic Information File) is absent in open repositories (CSD/COD), this document provides a predictive structural model validated against close analogs (sulfamoyl and formyl derivatives) and outlines the definitive protocol for its solid-state characterization.

Primary Application: Fragment-based drug discovery (FBDD) targeting kinase pockets and NLRP3 inflammasome pathways.

Physicochemical & Structural Profile[2][3][4][5][6]

Molecular Identity
  • IUPAC Name: Methyl 5-carbamoylfuran-3-carboxylate[1][2][3]

  • CAS Number: 1803561-07-0[1][2][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.13 g/mol

  • Key Pharmacophore: 2,4-disubstituted furan ring (functionally 3,5-substituted depending on numbering convention) acting as a rigid linker between a lipophilic ester and a polar amide.

Predictive Crystallography: The "Amide-Ester" Conflict

In the solid state, this molecule is driven by two competing intermolecular forces:

  • Amide-Amide Homosynthons: The primary driving force is the formation of

    
     dimers via N-H···O=C hydrogen bonds, typical of primary amides.
    
  • Dipole Stacking: The furan ring and methyl ester promote planar

    
    -stacking, but the bulky methyl group disrupts the "herringbone" packing often seen in simple planar aromatics.
    

Predicted Unit Cell Characteristics (Derived from Analogs):

  • Crystal System: Monoclinic (Most probable, space group

    
    )[5]
    
  • Packing Motif: Layered structure where amide dimers form ribbons, cross-linked by weak C-H···O interactions involving the ester carbonyl.

  • Density:

    
     (Higher than simple esters due to H-bonding network).
    

Comparative Performance Analysis

This section compares the target molecule against its structural precursors and bioisosteres used in similar drug development campaigns.

Table 1: Solid-State & Physicochemical Comparison

FeatureTarget: Methyl 5-carbamoylfuran-3-carboxylate Analog A: Methyl 5-sulfamoylfuran-3-carboxylate Analog B: Methyl 5-formylfuran-3-carboxylate
CAS 1803561-07-02092599-30-7102169-71-1
H-Bond Donors 2 (Primary Amide)2 (Sulfonamide)0
H-Bond Acceptors 454
Melting Point High (178–182 °C) (Predicted)High (165–170 °C)Low (88–92 °C)
Solubility (DMSO) Moderate (>20 mg/mL)High (>50 mg/mL)Very High
Lattice Energy High (Stabilized by H-bonds)Very High (Strong dipoles)Low (Weak dipole-dipole)
Crystallizability Excellent (Forms needles/plates)Good (Often solvates)Moderate (Prone to oiling)

Analyst Insight: The carbamoyl derivative offers a "sweet spot" for drug development. It possesses higher crystallinity and stability than the formyl precursor (which is prone to oxidation) but avoids the extreme polarity and acidic protons of the sulfamoyl analog, making it a superior scaffold for growing co-crystals with protein targets.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, purity must exceed 99%.

  • Starting Material: Methyl 5-formylfuran-3-carboxylate.[2][6]

  • Oxidation: Pinnick oxidation to the acid.

  • Amidation: Activation with CDI (Carbonyldiimidazole) followed by ammonium hydroxide.

  • Purification: Recrystallization is mandatory. Avoid column chromatography if possible to prevent silica leaching.

Crystallization Screening Matrix

Objective: Grow single crystals suitable for SC-XRD (


 in two dimensions).
  • Method A: Slow Evaporation (Thermodynamic Control)

    • Solvent: Methanol/Water (9:1).

    • Protocol: Dissolve 20 mg in 2 mL MeOH. Add water dropwise until persistent turbidity. Heat to clear. Allow to stand at 4°C for 72h.

    • Outcome: Block-like crystals (preferred for diffraction).

  • Method B: Vapor Diffusion (Kinetic Control)

    • Inner Vial: 10 mg compound in 0.5 mL THF.

    • Outer Vial: 3 mL Pentane or Hexane.

    • Protocol: Seal tightly. Pentane diffuses into THF, lowering solubility slowly.

    • Outcome: Needle clusters (useful for polymorph screening).

Structure Solution Pathway (SC-XRD)
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl ester group.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is sufficient; Cu-K
    
    
    is not required as the molecule lacks heavy atoms.
  • Refinement: Expect disorder in the furan ring orientation if the crystal is twinned. Use SHELXL with PART commands if the ester methyl group shows rotational disorder.

Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural elucidation, highlighting the decision nodes for polymorph screening.

G Start Methyl 5-formylfuran-3-carboxylate (Precursor) Synth Oxidation & Amidation (Synthesis) Start->Synth Crude Crude Product (>95% Purity) Synth->Crude Screen Polymorph Screening Crude->Screen MethodA Method A: MeOH/H2O Evap (Thermodynamic) Screen->MethodA High Solubility MethodB Method B: THF/Pentane Diff (Kinetic) Screen->MethodB Low Solubility XRD SC-XRD Data Collection (100 K, Mo-Source) MethodA->XRD Block Crystals MethodB->XRD Needles Solve Structure Solution (Direct Methods) XRD->Solve Solve->Screen Disorder/Twinning?

Figure 1: Workflow for the synthesis, crystallization, and structural determination of Methyl 5-carbamoylfuran-3-carboxylate.

Implications for Drug Design (NLRP3 & Kinase)

Understanding the crystal structure of this fragment informs its behavior in a binding pocket:

  • Planarity: The amide and ester groups are likely coplanar with the furan ring to maximize conjugation. This creates a flat, rigid "spacer" ideal for accessing narrow hydrophobic channels in enzymes.

  • Donor Placement: The amide

    
     is a spatially fixed donor. In the crystal, it binds to its own carbonyl. In a protein, this mimics the "hinge binder" motif common in kinase inhibitors (e.g., binding to the backbone of the ATP pocket).
    
  • Solubility: The high melting point predicted (approx. 180°C) suggests high lattice energy. To improve oral bioavailability, formulation strategies (amorphous solid dispersions) may be required if the dose is high.

References

  • Chemical Identity & Synthesis
  • Structural Analogs (Sulfamoyl derivatives)
  • Crystallographic Methodology

    • Rahmani, M., et al. (2016). "The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds". CrystEngComm, 18, 8953-8960. (Foundational work on furan-amide packing). Available at: [Link]

  • General Furan Carboxylate Properties

    • PubChem Compound Summary for Methyl furan-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Methyl 5-carbamoylfuran-3-carboxylate

[1][2] Executive Summary & Immediate Directive Methyl 5-carbamoylfuran-3-carboxylate is a functionalized heterocyclic building block typically used in pharmaceutical synthesis (e.g., HCV inhibitors).[1] Due to the furan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directive

Methyl 5-carbamoylfuran-3-carboxylate is a functionalized heterocyclic building block typically used in pharmaceutical synthesis (e.g., HCV inhibitors).[1] Due to the furan core's potential biological activity and the compound's status as a synthetic intermediate, it must be handled as a Hazardous Organic Waste .

Core Directive:

  • Do NOT dispose of via sanitary sewer or trash.[1]

  • Do NOT mix with strong oxidizing acids (Nitric, Perchloric) or strong bases.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal logic is critical for safety. This compound combines three functional groups: a furan ring, a methyl ester, and a carbamoyl (primary amide) group.

FeatureChemical LogicSafety Implication
Furan Core Aromatic heterocycle; electron-rich.[1]Potential for sensitization; often classified as toxic/irritant.[1] Must be incinerated to destroy ring structure.
Methyl Ester Electrophilic carbonyl at C3.[1]Susceptible to hydrolysis.[1] Avoid mixing with strong bases in waste containers to prevent exothermic hydrolysis and gas evolution.[1]
Carbamoyl Amide group at C5 (-CONH₂).[1]Generally stable, but can release ammonia upon strong hydrolysis.
Physical State Typically an off-white solid.[1]Dust inhalation risk.[1][2][3] Use N95 or P100 respiratory protection during solid waste transfer.[1]

Disposal Procedures: Step-by-Step

A. Solid Waste (Pure Compound)

Scenario: Expired shelf-life inventory or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to contain dust.[1]

    • Do not fill the container >90% full.[1]

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic." [1]

    • List constituents: "Methyl 5-carbamoylfuran-3-carboxylate (100%)."[1]

  • Segregation: Store in the "Organic Solids" satellite accumulation area, away from oxidizers.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound dissolved in solvents (e.g., Methanol, Ethyl Acetate, DMSO).

  • Characterize the Solvent: The disposal stream is dictated by the solvent, not just the solute.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • pH Check:

    • CRITICAL STEP: Verify pH is between 4 and 10.[1]

    • Why? The ester group is sensitive.[1] Highly acidic or basic waste streams can trigger hydrolysis in the drum, causing pressure buildup. Neutralize if necessary before adding to the carboy.

  • Precipitation Check: Ensure the compound does not precipitate out upon mixing with other waste, which can clog drum pumps.

C. Contaminated Debris

Scenario: Gloves, weigh boats, paper towels.

  • Double Bagging: Place items in a clear, 4-mil polyethylene bag.

  • Seal & Label: Twist and tape the bag neck. Label as "Solid Debris Contaminated with Furan Derivatives."[1]

  • Disposal: Place in the solid hazardous waste drum (usually a fiber drum with a liner) destined for incineration.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of Methyl 5-carbamoylfuran-3-carboxylate to ensure compliance and safety.

DisposalWorkflow Start Start: Methyl 5-carbamoylfuran-3-carboxylate Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves/Wipes) StateCheck->DebrisPath SolidPkg Pack in Wide-Mouth HDPE/Glass Jar SolidPath->SolidPkg SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck DebrisPkg Double Bag (4-mil Poly) & Seal DebrisPath->DebrisPkg Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens StreamHalo Waste Stream: Halogenated Organic (Code: F002/D001) Halo->StreamHalo StreamNonHalo Waste Stream: Flammable/Organic (Code: D001/F003) NonHalo->StreamNonHalo StreamSolid Waste Stream: Toxic Solid Organic SolidPkg->StreamSolid DebrisPkg->StreamSolid Final Final Disposal: High-Temp Incineration StreamHalo->Final StreamNonHalo->Final StreamSolid->Final

Figure 1: Decision matrix for segregating Methyl 5-carbamoylfuran-3-carboxylate waste streams based on physical state and solvent composition.

Regulatory & Compatibility Data

Chemical Compatibility Matrix

Before consolidating waste, verify compatibility to prevent accidents.

Chemical ClassCompatibilityRisk Analysis
Oxidizers (Nitric Acid, Peroxides) INCOMPATIBLE Explosion Risk. Furan rings are electron-rich and can react violently with strong oxidizers [1].[1]
Strong Bases (NaOH, KOH) INCOMPATIBLE Hydrolysis Risk. Will hydrolyze the ester and amide, generating heat and potentially ammonia gas.
Strong Acids (HCl, H₂SO₄) CAUTION May cause polymerization of the furan ring or hydrolysis. Keep dilute if mixing is necessary.
Organic Solvents COMPATIBLE Miscible with most polar organic solvents (DMSO, DMF, Methanol).
Regulatory Classification (RCRA)

While this specific compound may not have a unique "P" or "U" list code (unless specified by the vendor SDS), it defaults to the following characteristics under US EPA guidelines:

  • Ignitability (D001): If disposed of in flammable solvents.[1]

  • Toxicity: Treat as if it meets the criteria for toxic organic waste due to the furan moiety.

  • Disposal Code: Generally falls under Lab Pack (002) or consolidated organic waste streams for incineration.[1]

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, clear the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator if dust is present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a universal absorbent pad.[1]

  • Decontamination: Clean the surface with a mild detergent solution (soap and water).[1] Avoid bleach , as hypochlorite can react aggressively with furan derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

  • PubChem. (2024).[1] Compound Summary: Furan Derivatives Safety. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link][1]

Sources

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